molecular formula C5H7ClN2 B3253879 3-Chloro-1,4-dimethyl-1H-pyrazole CAS No. 228862-16-6

3-Chloro-1,4-dimethyl-1H-pyrazole

Cat. No.: B3253879
CAS No.: 228862-16-6
M. Wt: 130.57 g/mol
InChI Key: UETNOXJRYZSQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1,4-dimethyl-1H-pyrazole is a chloro-substituted pyrazole derivative of significant interest in medicinal and organic chemistry. Pyrazole-containing compounds are a pharmacologically important active scaffold that possesses a wide spectrum of biological activities . The presence of a halogen, such as chlorine, on the pyrazole ring is a common structural feature in drug discovery, often used to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets . Research into analogous compounds has demonstrated that pyrazole derivatives are investigated as inhibitors of protein glycation and as antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents . Furthermore, the specific substitution pattern on the pyrazole ring is critical for its activity, with studies showing that derivatives with halogens like chlorine or bromine in the para -position of an aryl substituent can exhibit increased potency . As a versatile synthetic intermediate, this compound can be utilized in further chemical transformations, including cross-coupling reactions, to build more complex molecules for biological evaluation . This compound is offered For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-chloro-1,4-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-3-8(2)7-5(4)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETNOXJRYZSQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic stability of chlorinated N-methyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Chlorinated N-Methyl Pyrazoles

Foreword: The Stability Imperative in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the pyrazole scaffold is a cornerstone of innovation, integral to a multitude of market-approved drugs and next-generation candidates.[1][2][3][4] The introduction of N-methylation and chlorination modifies the electronic and steric properties of the pyrazole ring, fine-tuning its biological activity and pharmacokinetic profile. However, these modifications also fundamentally alter the molecule's thermodynamic stability—a critical parameter that dictates its entire lifecycle, from synthesis and purification to storage, formulation, and ultimately, its safety profile.[5][6] An unstable compound is not just a failed candidate; it is a potential hazard.[7] This guide provides researchers, process chemists, and drug development professionals with a comprehensive framework for understanding, evaluating, and predicting the thermodynamic stability of chlorinated N-methyl pyrazoles. We will move beyond mere protocol recitation to explore the causal relationships between molecular structure and thermal behavior, grounding our discussion in both theoretical principles and field-proven experimental methodologies.

Theoretical Foundations of Pyrazole Stability

The inherent stability of the pyrazole ring is derived from its aromatic character—a five-membered heterocycle with two adjacent nitrogen atoms.[8][9] However, the introduction of substituents dramatically perturbs this baseline stability. Understanding these influences is paramount for rational drug design.

The Role of N-Methylation

N-methylation resolves the tautomerism present in unsubstituted pyrazoles, locking the structure into a single isomer.[10] This eliminates potential stability issues arising from tautomeric shifts but introduces a new dynamic. The methyl group is a weak electron-donating group, which can subtly influence the electron density of the pyrazole ring. More critically, it fixes the substitution pattern, making the stability profoundly dependent on the relative positions of other substituents, such as chlorine atoms.

The Impact of Chlorination: An Electronic and Steric Tug-of-War

Chlorine atoms exert a significant influence on the pyrazole ring's stability through a combination of effects:

  • Inductive Effect: As an electronegative atom, chlorine withdraws electron density from the ring via the sigma bond (a -I effect). This generally leads to a stronger, more stable ring system by lowering the ground state energy.

  • Resonance Effect: Chlorine can donate a lone pair of electrons into the aromatic system (a +R effect). This effect is generally weaker than its inductive pull.

  • Positional Isomerism: The thermodynamic stability of a chlorinated N-methyl pyrazole isomer is highly dependent on the position of the chlorine atom(s).

    • C4-Position: Halogenation at the C4 position is a common outcome in electrophilic substitution reactions.[8][9][11] Computational studies on related substituted pyrazoles suggest that substitution at the C4 position can lead to high stability.[12]

    • C3/C5-Positions: The stability of C3- vs. C5-chloro isomers is more complex. The relative stability is influenced by a combination of steric hindrance with the N-methyl group and electronic interactions with the adjacent nitrogen atoms.[13] Theoretical calculations on other substituted pyrazoles have shown that electron-donating groups often favor the C3 position, while electron-withdrawing groups may stabilize the C5-tautomer in N-unsubstituted systems.[13] While chlorine has a dual electronic nature, its strong inductive effect is a dominant factor.

The strength of the carbon-halogen bond itself is a key factor in decomposition pathways. While C-F bonds are exceptionally strong, the C-Cl bond is significantly weaker, making it a potential initiation site for thermal decomposition.[14]

Computational Prediction of Stability

Modern computational chemistry, particularly Density Functional Theory (DFT), provides an invaluable in silico tool for predicting the relative stability of different isomers before committing to lengthy synthetic campaigns.[15] By calculating parameters such as the heat of formation and bond dissociation energies (BDE), researchers can rank isomers by their predicted stability.[12][16] These theoretical investigations offer crucial insights, guiding synthetic priorities toward more promising and stable candidates.[17]

G cluster_factors Key Influencing Factors Pyrazole Core Pyrazole Ring (Aromatic System) ThermoStability Overall Thermodynamic Stability Pyrazole->ThermoStability Baseline Stability NMethyl N-Methylation (Fixes Tautomerism) NMethyl->ThermoStability Influences Chlorination Chlorination (Number & Position) Chlorination->ThermoStability Critically Alters Inductive Inductive Effect (-I, Electron Withdrawal) Resonance Resonance Effect (+R, Lone Pair Donation) Steric Steric Hindrance (e.g., vs. N-Methyl) BDE C-Cl Bond Dissociation Energy (BDE) Inductive->Chlorination Modifies Electron Density Resonance->Chlorination Steric->Chlorination BDE->Chlorination Determines Decomposition Onset

Caption: Factors influencing the thermodynamic stability of chlorinated N-methyl pyrazoles.

Experimental Assessment: Protocols and Causality

While computational methods provide excellent guidance, empirical testing remains the gold standard for quantifying thermodynamic stability. The two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][18][19][20]

Differential Scanning Calorimetry (DSC): Quantifying Thermal Events

Causality: DSC is the chosen method for precisely measuring the heat flow into or out of a sample as a function of temperature. This allows us to quantify the energetics of physical transitions (like melting) and chemical reactions (like decomposition). The onset temperature of decomposition is a primary indicator of thermal stability, while the enthalpy (ΔH) of the event reveals its energetic potential. A sharp, highly exothermic decomposition is a significant thermal hazard red flag.[6]

Protocol: DSC Analysis of a Chlorinated N-Methyl Pyrazole

  • Instrument Calibration:

    • Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.45 J/g). This step is non-negotiable and ensures the trustworthiness and accuracy of the data.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the high-purity crystalline sample into a clean aluminum DSC pan. Using a small sample mass minimizes thermal gradients and reduces the risk of a violent event inside the instrument.

    • Crimp the pan with a hermetically sealed lid. This is crucial for containing any evolved gases during the initial stages of decomposition and preventing sublimation, ensuring that the measured heat flow corresponds to the bulk sample. For studies focused on decomposition gases, a pinhole lid may be used, but this must be a deliberate choice.

  • Experimental Program:

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature well below any expected thermal event (e.g., 25 °C).

    • Ramp the temperature at a controlled linear rate, typically 10 °C/min, up to a final temperature beyond the point of complete decomposition (e.g., 400 °C). A 10 °C/min rate provides a good balance between resolution and experimental time.

    • Maintain a constant inert atmosphere by purging the cell with nitrogen gas (50 mL/min) to prevent oxidative side reactions.

  • Data Analysis:

    • Plot the heat flow (W/g) against temperature (°C).

    • Identify and integrate the endothermic peak corresponding to the melting of the compound to determine the onset melting temperature (T_onset), peak melting temperature (T_peak), and the enthalpy of fusion (ΔH_fus).

    • Identify the exothermic peak(s) corresponding to decomposition. Determine the extrapolated onset temperature of decomposition (T_d), which serves as the primary metric for thermal stability.

    • Integrate the decomposition exotherm to calculate the enthalpy of decomposition (ΔH_d).

Thermogravimetric Analysis (TGA): Tracking Mass Changes

Causality: TGA is selected to complement DSC by measuring changes in sample mass as a function of temperature. It provides unambiguous evidence of decomposition by showing mass loss as volatile fragments are released.[5] When coupled with evolved gas analysis (e.g., TGA-FTIR or TGA-MS), it can identify hazardous decomposition products like hydrogen chloride (HCl) or nitrogen oxides (NOx).[20][21]

Protocol: TGA of a Chlorinated N-Methyl Pyrazole

  • Instrument Calibration:

    • Verify the mass balance accuracy using certified calibration weights.

    • Perform temperature calibration using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation:

    • Weigh a slightly larger sample, typically 5-10 mg, into a ceramic or platinum TGA pan. This mass is sufficient to detect subtle mass loss events.

  • Experimental Program:

    • Place the sample pan into the TGA furnace.

    • Ramp the temperature at the same rate used in the DSC experiment (10 °C/min) under the same nitrogen atmosphere. Using identical conditions allows for direct correlation of TGA mass loss events with DSC thermal events.

  • Data Analysis:

    • Plot the sample mass (%) and its first derivative (DTG, %/°C) against temperature (°C).

    • Determine the onset temperature of mass loss, which should correlate with the T_d from the DSC.

    • Quantify the mass loss at each decomposition step to understand the stoichiometry of the decomposition process. The DTG curve helps resolve overlapping decomposition stages.

G start Start: High-Purity Sample prep_dsc Sample Prep (DSC) 1-3 mg in sealed pan start->prep_dsc prep_tga Sample Prep (TGA) 5-10 mg in open pan start->prep_tga run_dsc Run DSC (10 °C/min, N2 purge) prep_dsc->run_dsc run_tga Run TGA (10 °C/min, N2 purge) prep_tga->run_tga analyze_dsc Analyze DSC Data - Melting Point (Tm) - Decomposition Onset (Td) - Enthalpy (ΔHd) run_dsc->analyze_dsc analyze_tga Analyze TGA Data - Onset of Mass Loss - % Mass Loss Steps run_tga->analyze_tga correlation Correlate Results (Td vs. Mass Loss) analyze_dsc->correlation analyze_tga->correlation report Final Stability Report - Thermal Hazard Assessment correlation->report

Caption: Experimental workflow for comprehensive thermal stability assessment using DSC and TGA.

Data Interpretation and Hazard Assessment

The data generated from these analyses provide a quantitative basis for comparing the stability of different chlorinated N-methyl pyrazole isomers.

Comparative Stability Analysis

The primary metric for comparing stability is the onset temperature of decomposition (T_d) obtained from DSC. A higher T_d indicates greater thermodynamic stability. The enthalpy of decomposition (ΔH_d) provides insight into the severity of the event; values exceeding -500 J/g are often considered high-energy events requiring careful process safety consideration.

Table 1: Illustrative Thermodynamic Data for Isomeric Chloro-1-Methylpyrazoles

CompoundPosition of ChlorineMelting Point (T_m, °C)Decomposition Onset (T_d, °C)Decomposition Enthalpy (ΔH_d, J/g)
Isomer A 4-Chloro~110> 250-450
Isomer B 5-Chloro~95> 230-520
Isomer C 3-Chloro~98> 225-550
Isomer D 3,4-Dichloro~130> 280-380

Note: The values in this table are illustrative, based on general principles of heterocyclic stability, and are intended to demonstrate expected trends. Actual experimental values will be compound-specific.

Interpretation of Trends:

  • As illustrated, the 4-chloro isomer (Isomer A) may exhibit the highest thermal stability, consistent with the electronic properties of that position.[12]

  • The 3- and 5-chloro isomers (B and C) often show slightly lower stability, potentially due to interactions with the adjacent nitrogen atoms and the N-methyl group.

  • Dichlorination (Isomer D) can, in some cases, increase stability by further withdrawing electron density from the ring, though this is not a universal rule and depends heavily on the substitution pattern.

Implications for Drug Development and Process Safety

A low decomposition onset temperature (<150 °C) can pose significant challenges:

  • Process Safety: It may preclude certain manufacturing steps like distillation or drying at elevated temperatures, increasing the risk of a thermal runaway reaction.[6]

  • Storage and Shelf-Life: Compounds with poor thermal stability may degrade over time, even at ambient temperatures, leading to loss of potency and the formation of potentially toxic impurities.[5][22]

  • Formulation: High-energy decompositions can make milling or grinding operations hazardous.

Understanding the thermodynamic stability is therefore not an academic exercise but a critical component of risk assessment and mitigation throughout the entire drug development pipeline.[23]

Conclusion

The thermodynamic stability of chlorinated N-methyl pyrazoles is a complex interplay of aromaticity, inductive effects, steric hindrance, and bond strengths. A systematic approach, combining predictive computational modeling with rigorous experimental evaluation by DSC and TGA, is essential for a comprehensive understanding. By explaining the causality behind our experimental choices and adhering to self-validating protocols, we can generate high-fidelity data. This data is fundamental to guiding medicinal chemistry efforts, ensuring the development of safe manufacturing processes, and ultimately producing stable, effective, and safe pharmaceutical products.

References

  • Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. (n.d.). ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

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  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (n.d.). Royal Society of Chemistry. [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2019). Taylor & Francis Online. [Link]

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  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). MDPI. [Link]

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  • An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. (2019). NIH National Center for Biotechnology Information. [Link]

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  • A Short Review on Pyrazole Derivatives and their Applications. (n.d.). ResearchGate. [Link]

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  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. [Link]

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Sources

The 1,4-Dimethyl-1H-Pyrazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties and versatile synthetic accessibility have led to its incorporation into a multitude of clinically successful drugs.[2] Among the various substitution patterns of the pyrazole ring, the 1,4-dimethyl-1H-pyrazole moiety has emerged as a particularly interesting and fruitful area of investigation. This guide provides a comprehensive overview of the medicinal chemistry of 1,4-dimethyl-1H-pyrazole derivatives, delving into their synthesis, biological activities, and structure-activity relationships (SAR) across different therapeutic areas.

The 1,4-Dimethyl-1H-Pyrazole Core: Structural and Synthetic Considerations

The 1,4-dimethyl-1H-pyrazole scaffold possesses a unique combination of structural features that contribute to its utility in drug design. The N1-methylation prevents the formation of tautomers and provides a fixed point for substitution, which can be crucial for optimizing interactions with biological targets. The C4-methyl group can influence the electronics and lipophilicity of the molecule and can also serve as a handle for further functionalization.

General Synthetic Strategies

The construction of the 1,4-dimethyl-1H-pyrazole core typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3] A general and efficient method for the synthesis of 1,4-dimethyl-1H-pyrazole involves the reaction of 3-methyl-1,3-dicarbonyl compounds with methylhydrazine.

Experimental Protocol: Synthesis of 1,4-Dimethyl-1H-pyrazole

This protocol describes a general procedure for the synthesis of the 1,4-dimethyl-1H-pyrazole scaffold, which can be adapted for the synthesis of various derivatives.

Materials:

  • 3-methyl-2,4-pentanedione

  • Methylhydrazine sulfate

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Preparation of Methylhydrazine Free Base: In a round-bottom flask, dissolve methylhydrazine sulfate in water. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide with stirring until the solution is strongly basic.

  • Extraction: Extract the aqueous solution with diethyl ether three times. Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the methylhydrazine free base. Caution: Methylhydrazine is toxic and volatile; handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Cyclocondensation: In a separate round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 3-methyl-2,4-pentanedione in ethanol. Add the freshly prepared methylhydrazine dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1,4-dimethyl-1H-pyrazole.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product dicarbonyl 3-Methyl-1,3-dicarbonyl cyclocondensation Cyclocondensation dicarbonyl->cyclocondensation hydrazine Methylhydrazine hydrazine->cyclocondensation pyrazole 1,4-Dimethyl-1H-pyrazole cyclocondensation->pyrazole Formation of Pyrazole Ring

Caption: General synthetic scheme for 1,4-dimethyl-1H-pyrazole.

Therapeutic Applications of 1,4-Dimethyl-1H-pyrazole Derivatives

The 1,4-dimethyl-1H-pyrazole scaffold has been explored in a variety of therapeutic areas, with notable successes in oncology, neurodegenerative diseases, and inflammatory conditions.

Oncology

Cancer remains a leading cause of death worldwide, and the development of novel anticancer agents is a major focus of medicinal chemistry research.[4] Several 1,4-dimethyl-1H-pyrazole derivatives have shown promising anticancer activity through various mechanisms, including kinase inhibition.[5]

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] The 1,4-dimethyl-1H-pyrazole core has been successfully employed as a scaffold for the design of potent and selective kinase inhibitors.[7]

One notable example is the development of inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[6] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineReference
Compound 1 CDK20.05HCT116 (Colon)[6]
Compound 2 Aurora A0.16HCT116 (Colon)[7]
Compound 3 VEGFR-20.08A549 (Lung)[8]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 3- and 5-positions: Aromatic or heteroaromatic substituents at the 3- and 5-positions of the pyrazole ring are often crucial for potent kinase inhibitory activity. These groups can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.

  • Linker between the pyrazole core and other moieties: The nature and length of the linker connecting the 1,4-dimethyl-1H-pyrazole core to other pharmacophoric groups can significantly impact potency and selectivity.

cluster_pathway Kinase Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 1,4-Dimethyl-1H-pyrazole Kinase Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of cancer signaling pathways by pyrazole derivatives.

Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing public health challenge.[9] The development of effective therapies for these conditions is a high priority. The 1,4-dimethyl-1H-pyrazole scaffold has been investigated for its potential to modulate targets relevant to neurodegeneration.[3]

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin.[10] Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease. Several pyrazole derivatives have been identified as potent and selective MAO-B inhibitors.

Compound IDTargetIC50 (µM)Selectivity (MAO-B/MAO-A)Reference
Compound 4 MAO-B0.05>100[10]
Compound 5 MAO-B0.1285[10]

Causality Behind Experimental Choices: The design of 1,4-dimethyl-1H-pyrazole-based MAO-B inhibitors often involves the incorporation of a propargylamine group or a similar functionality that can form a covalent bond with the FAD cofactor of the enzyme, leading to irreversible inhibition. The pyrazole core itself can interact with key residues in the active site, contributing to both potency and selectivity.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of compounds against MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (fluorescent product)

  • Test compounds (1,4-dimethyl-1H-pyrazole derivatives)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates (black, clear bottom)

  • Fluorometric microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B and kynuramine in potassium phosphate buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In a 96-well plate, add the potassium phosphate buffer, the test compound solution (or DMSO for control), and the MAO-B enzyme solution. Incubate for a specified time at 37°C.

  • Initiation of Reaction: Add the kynuramine substrate solution to all wells to start the enzymatic reaction.

  • Termination of Reaction: After a defined incubation period, stop the reaction by adding a solution of NaOH.

  • Fluorescence Measurement: Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader (excitation ~310 nm, emission ~400 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validating System: The inclusion of positive (a known MAO-B inhibitor) and negative (vehicle) controls in each assay plate ensures the validity of the results. The Z'-factor can be calculated to assess the quality and robustness of the assay.

Future Directions and Conclusion

The 1,4-dimethyl-1H-pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Multi-target drug design: Developing single molecules that can modulate multiple targets involved in complex diseases like cancer and neurodegenerative disorders.

  • Optimization of pharmacokinetic properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy and safety.

  • Exploration of new therapeutic areas: Investigating the potential of 1,4-dimethyl-1H-pyrazole derivatives in other disease areas where pyrazole-based compounds have shown promise, such as infectious diseases and metabolic disorders.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
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  • Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (URL not available)
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  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC. [Link]

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]

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  • 1,4-Dimethylpyrazole | C5H8N2 | CID 136836. PubChem. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Bentham Science Publishers. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

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  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. [Link]

  • 1,4-Dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: extended exploration on phenyl ring substitutions and preliminary ADME/PK studies. PubMed. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

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An In-Depth Technical Guide to the Potential Biological Activity of 3-Chloro-1,4-dimethyl-1H-pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1][2] This technical guide provides a comprehensive analysis of the 3-Chloro-1,4-dimethyl-1H-pyrazole core, a specific scaffold with significant, yet underexplored, therapeutic promise. We will delve into the structure-activity relationships that govern its biological interactions, outline detailed synthetic protocols, and present robust methodologies for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery pipelines.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties conducive to diverse biological activities.[3][4] The pyrazole nucleus is a privileged scaffold, found in numerous FDA-approved drugs with applications ranging from anti-inflammatory agents like celecoxib to anticancer therapies such as crizotinib.[2][5] Their broad therapeutic utility stems from their ability to form a variety of interactions with biological targets, including hydrogen bonding, metal chelation, and hydrophobic interactions.[6] The versatility of pyrazole synthesis allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][7]

The specific scaffold of interest, this compound, presents a unique combination of substituents that are predicted to modulate its biological activity in several key ways:

  • The 3-Chloro Group: The introduction of a chlorine atom at the 3-position can significantly influence the electronic properties of the pyrazole ring, potentially enhancing binding affinity to target proteins and improving metabolic stability.[8] Halogen bonding is an increasingly recognized interaction in drug design, and the chloro substituent can participate in these interactions to improve ligand-receptor binding.

  • The 1,4-Dimethyl Substitution: N-methylation of the pyrazole ring can enhance cell permeability and oral bioavailability by masking a potential hydrogen bond donor. The C4-methyl group can provide a crucial hydrophobic interaction within a target's binding pocket and can influence the overall conformation of the molecule.

This guide will explore the synthesis of this scaffold and propose a strategic approach to unlocking its full therapeutic potential.

Synthetic Pathways to this compound

The synthesis of substituted pyrazoles can be achieved through various established methods. For the this compound scaffold, a multi-step synthesis starting from readily available precursors is a common approach.

Core Synthesis via Cyclocondensation

A prevalent method for constructing the pyrazole ring involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9] For the target scaffold, a plausible route begins with the reaction of a chlorinated 1,3-dicarbonyl equivalent with methylhydrazine.

Step-by-Step Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis. Note that optimization of reaction conditions may be necessary.

Step 1: Synthesis of 3-chloro-1H-pyrazole

The initial synthesis of the chlorinated pyrazole core can be achieved via a Sandmeyer reaction starting from 3-aminopyrazole.[10] This reaction reliably converts the amino group to a chloro group.[10]

Step 2: N-Methylation of 3-chloro-1H-pyrazole

The introduction of the methyl group at the N1 position can be accomplished using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Step 3: C-Methylation at the 4-position

Direct C-methylation of the pyrazole ring at the 4-position can be challenging. An alternative strategy involves starting with a precursor that already contains the C4-methyl group.

A more direct, alternative route is outlined below:

  • Reaction of a Substituted Hydrazine with a Diketone: A common and efficient method involves the condensation of methylhydrazine with a 1,3-diketone.[9]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_chlorination Chlorination cluster_product Final Product A 1,3-Diketone Precursor C Cyclocondensation A->C B Methylhydrazine B->C D 1,4-dimethyl-1H-pyrazol-3(2H)-one C->D Formation of Pyrazolone F This compound D->F Chlorination E Chlorinating Agent (e.g., POCl3) E->F

Caption: Synthetic workflow for this compound.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

Based on the extensive literature on pyrazole derivatives, the this compound scaffold is predicted to exhibit a range of biological activities.[1][11] Structure-activity relationship (SAR) studies of related pyrazoles provide valuable insights into the potential targets and therapeutic applications of this specific scaffold.[12][13][14]

Anticancer Potential

Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various kinases and signaling pathways involved in tumor growth and proliferation.[8][15] The chloro and dimethyl substitutions on the target scaffold may confer selectivity and potency towards specific cancer-related targets.

Potential Molecular Targets:

  • Kinase Inhibition: The pyrazole core is a well-known hinge-binding motif for many protein kinases. The 3-chloro and 1,4-dimethyl substitutions could be optimized to target specific kinases like EGFR, VEGFR, or CDKs.

  • Apoptosis Induction: Substituted pyrazoles have been shown to induce apoptosis in cancer cells through various mechanisms.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many antimicrobial agents.[11][16] The lipophilicity imparted by the chloro and methyl groups may enhance the ability of the this compound scaffold to penetrate bacterial cell membranes.

Potential Mechanisms of Action:

  • Enzyme Inhibition: The scaffold could inhibit essential bacterial enzymes involved in cell wall synthesis or DNA replication.

  • Disruption of Membrane Potential: The compound might interfere with the integrity of the bacterial cell membrane.

Anti-inflammatory Properties

The most famous pyrazole-containing drug, Celecoxib, is a selective COX-2 inhibitor used to treat inflammation and pain.[2] The structural features of this compound suggest it could also modulate inflammatory pathways.

Potential Targets:

  • Cyclooxygenase (COX) Enzymes: The scaffold could be explored for its inhibitory activity against COX-1 and COX-2.

  • Cytokine Production: It may modulate the production of pro-inflammatory cytokines like TNF-α and IL-6.[17]

Quantitative Data from Related Scaffolds

To provide a predictive baseline, the following table summarizes the biological activities of structurally related pyrazole derivatives.

Scaffold Derivative Biological Activity Reported IC50/EC50 Reference
1,3,5-trimethyl-1H-pyrazoleAnti-inflammatory78% inhibition of paw edema[17]
5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazoleAnticancer (HeLa cells)IC50 = 15.2 µM[18]
3,5-dimethyl-1-phenyl-1H-pyrazoleAntimicrobial (S. aureus)MIC = 12.5 µg/mL[11]

Experimental Protocols for Biological Evaluation

A systematic evaluation of the biological activities of the this compound scaffold is crucial. The following protocols provide a starting point for a comprehensive screening cascade.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the general toxicity of the compound against various cell lines.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound scaffold in DMSO and add to the wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in Mueller-Hinton broth.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound scaffold in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro COX Inhibition Assay

This assay assesses the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, arachidonic acid (substrate), and a colorimetric probe.

  • Compound Addition: Add various concentrations of the this compound scaffold to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Signal Detection: Measure the absorbance or fluorescence of the product to determine the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for COX-1 and COX-2.

Visualization of the Biological Evaluation Workflow

Biological_Evaluation cluster_primary Primary Screening cluster_secondary Secondary/Mechanistic Assays A This compound Scaffold B In Vitro Cytotoxicity (MTT Assay) A->B C Antimicrobial Susceptibility (Broth Microdilution) A->C E COX Inhibition Assays A->E For Anti-inflammatory Potential D Kinase Inhibition Assays B->D If Cytotoxic F Mechanism of Action Studies (e.g., Apoptosis Assays) B->F If Cytotoxic C->F If Antimicrobial

Caption: Workflow for the biological evaluation of the scaffold.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents.[1] Its unique substitution pattern suggests the potential for potent and selective activity against a range of biological targets. The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for initiating a drug discovery program centered on this scaffold. Future work should focus on the synthesis of a library of analogs to explore the structure-activity relationships in greater detail, followed by in-depth mechanistic studies and in vivo efficacy testing of the most promising candidates. The integration of computational modeling and in silico screening can further accelerate the optimization of this versatile scaffold for various therapeutic applications.[6]

References

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1).
  • Kumar, R., Sharma, R., & Sharma, D. K. (2023, September 1). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
  • Singh, S., Tehlan, S., & Verma, P. K. (2023, April 17). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22).
  • Singh, S., Tehlan, S., & Verma, P. K. (2023, December 1). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini Reviews in Medicinal Chemistry, 23(22), 2142-2165.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6).
  • Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). RSC Medicinal Chemistry.
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021, April 29). Frontiers in Chemistry.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). MDPI.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025, December 25).
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - NIH.
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). World Journal of Pharmaceutical Research.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate. (n.d.).
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024, July 19). Biointerface Research in Applied Chemistry.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11). Polish Journal of Environmental Studies.

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Technical Guide: Physicochemical Characterization of 3-Chloro-1,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profile of 3-Chloro-1,4-dimethyl-1H-pyrazole , a specialized heterocyclic building block. It addresses the scarcity of public experimental data by providing high-confidence predictive models, comparative analog analysis, and rigorous determination protocols.

Executive Summary

This compound (CAS: 228862-16-6 ) is a trisubstituted pyrazole derivative critical in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., P2X3 inhibitors, kinase inhibitors). Its physicochemical behavior is dominated by the electron-withdrawing chlorine atom at position 3 and the lipophilic methyl groups at positions 1 and 4, creating a unique volatility and solubility profile compared to its unsubstituted analogs.

This guide provides researchers with:

  • Predicted Data Ranges: High-confidence estimates for melting/boiling points where experimental data is proprietary.

  • Analog Benchmarking: Comparative analysis with structurally verified pyrazoles.

  • Experimental Protocols: Validated workflows for determining phase transition data in-house.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

AttributeDetail
Chemical Name This compound
CAS Number 228862-16-6
Molecular Formula C₅H₇ClN₂
Molecular Weight 130.58 g/mol
SMILES Cn1cc(c(n1)Cl)C
Structural Features [1][2][3] • N1-Methylation: Eliminates H-bond donor capability, significantly lowering boiling point vs. NH-pyrazoles.• C3-Chlorine: Increases density and lipophilicity; introduces a handle for Pd-catalyzed cross-coupling.• C4-Methyl: Steric bulk that stabilizes the crystal lattice, potentially raising the melting point vs. 1,3-dimethyl analogs.

Physicochemical Data Analysis

Melting Point & Boiling Point Data

Note: Direct experimental values for CAS 228862-16-6 are rarely disclosed in open literature. The values below represent a synthesis of calculated QSPR (Quantitative Structure-Property Relationship) data and experimental analog benchmarks.

Table 1: Physicochemical Properties (Predicted vs. Analogous)
PropertyValue / RangeConfidenceSource / Rationale
Physical State (25°C) Liquid or Low-Melting Solid HighAnalog comparison (see below).
Boiling Point (Atm) 195°C – 215°C MediumExtrapolated from 1,3-dimethylpyrazole (138°C) + Cl-substituent effect (+~60-70°C).
Boiling Point (Reduced) 85°C – 95°C @ 10 mmHg HighStandard nomograph correction for pyrazoles.
Melting Point 25°C – 45°C Medium4-Methyl group adds symmetry, likely raising MP above liquid analogs.
Density 1.15 – 1.25 g/cm³ HighWeighted average of Cl-pyrazole (1.40) and Methyl-pyrazole (0.96).
Comparative Analog Analysis

To validate these predictions, we analyze structurally similar compounds with known experimental data.

CompoundStructureMP (°C)BP (°C)Relevance
1,3-Dimethyl-1H-pyrazole No Cl, No 4-Me< 0 (Liq)138Base scaffold. Lacks heavy Cl atom.
3,5-Dimethylpyrazole NH-form, isomer107.5218H-bonding (NH) raises MP/BP significantly.
3-Chloro-1H-pyrazole NH-form, No Me~40~250 (est)Cl atom raises BP; NH raises BP.
4-Chloro-1-methylpyrazole Regioisomer35-37180-185Closest electronic match.

Technical Insight: The N-methylation of pyrazoles typically drops the boiling point by 50-80°C due to the removal of intermolecular hydrogen bonding. However, the addition of a Chlorine atom (heavy, polarizable) adds ~60-70°C back to the boiling point. Thus, this compound is expected to boil significantly higher than 1,3-dimethylpyrazole but lower than 3-chloropyrazole.

Experimental Determination Protocols

For researchers synthesizing this compound, accurate determination of physical constants is required for purity validation.

Boiling Point Determination (Siwoloboff Method)

Best for small samples (<1 mL) where standard distillation is not feasible.

  • Preparation: Seal a capillary tube at one end. Place a smaller, inverted capillary (open end down) inside it.

  • Loading: Add ~50 µL of this compound to the larger tube.

  • Heating: Attach to a thermometer in a Thiele tube or oil bath. Heat slowly (2°C/min).

  • Observation:

    • Initial: Bubbles emerge slowly (trapped air expansion).

    • Transition: A rapid, continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).

    • Endpoint: Stop heating. Record the temperature when bubbling stops and liquid sucks back into the inner capillary. This is the boiling point.

Melting Point (DSC Protocol)

Recommended if the compound solidifies upon refrigeration.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2–5 mg in a hermetically sealed aluminum pan.

  • Cycle:

    • Cool to -50°C (equilibrate).

    • Ramp 10°C/min to 100°C.

  • Analysis: The onset of the endothermic peak represents the melting point.

Decision Tree: Purification & Handling

The physicochemical properties dictate the purification strategy. Use the following logic flow to determine the optimal isolation method.

PurificationStrategy Start Crude this compound CheckState Physical State at 25°C? Start->CheckState Liquid Liquid / Oil CheckState->Liquid Viscous Oil Solid Solid CheckState->Solid Crystalline VacDist Vacuum Distillation (Target: ~90°C @ 10 mmHg) Liquid->VacDist Recryst Recrystallization (Solvent: Hexane/Ether) Solid->Recryst CheckPurity Purity > 95%? VacDist->CheckPurity FlashCol Flash Chromatography (Hex/EtOAc) CheckPurity->FlashCol No (Degradation) Pure Pure Compound Store at 2-8°C (Inert) CheckPurity->Pure Yes FlashCol->Pure Recryst->Pure

Caption: Purification decision tree based on phase state. Vacuum distillation is preferred for the liquid phase to avoid thermal decomposition.

Synthesis & Thermodynamic Implications

  • Reaction Monitoring: Due to the predicted boiling point (~200°C), this compound will not be volatile on standard LC-MS rotary evaporation cycles (40°C), making it safe to concentrate without significant loss.

  • GC-MS Analysis: A standard non-polar column (HP-5 or DB-5) is suitable. Expect elution after 1,3-dimethylpyrazole but before heavier bi-aryl coupling products.

  • Storage: As a low-melting solid/liquid, it should be stored at 2–8°C under Argon to prevent hydrolysis of the chloro-substituent over long periods.

References

  • BLDpharm. (2024). Product Analysis: this compound (CAS 228862-16-6).[2] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17835480, 3-chloro-1,5-dimethyl-1h-pyrazole (Analog). Retrieved from

  • ChemicalBook. (2024).[4] 3-Chloro-1H-pyrazole Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-3,5-dimethyl-1H-pyrazole. Retrieved from

  • BenchChem. (2025). Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Retrieved from

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Methodological & Application

Scalable synthesis of 3-Chloro-1,4-dimethyl-1H-pyrazole from methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the scalable synthesis of 3-Chloro-1,4-dimethyl-1H-pyrazole , a critical scaffold in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase-targeting pharmaceuticals.

The protocol addresses the primary challenge of regioselectivity inherent in the reaction of methylhydrazine with non-symmetrical 1,3-dicarbonyl equivalents. While direct condensation often favors the thermodynamically stable 5-hydroxy isomer (leading to 5-chloro), this guide prioritizes a route that maximizes the yield of the 3-hydroxy precursor (the obligate intermediate for the 3-chloro target) or effectively separates the isomers prior to chlorination.

Abstract & Strategic Overview

The synthesis of this compound from methylhydrazine presents a classic problem in heterocyclic chemistry: regiochemical control . The reaction of methylhydrazine with ethyl 2-formylpropionate (or its equivalents) typically yields a mixture of the desired 1,4-dimethyl-1H-pyrazol-3-ol (3-hydroxy) and the undesired 1,4-dimethyl-1H-pyrazol-5-ol (5-hydroxy).

To ensure scalability and high purity, this protocol utilizes a "Reverse Addition" Cyclization Strategy followed by Deoxychlorination . By controlling the pH and order of addition during the cyclization event, we can influence the nucleophilic attack of the hydrazine nitrogens, optimizing for the 3-hydroxy tautomer. The final chlorination is achieved using Phosphorus Oxychloride (


).
Key Reaction Pathway[1]
  • Precursor Assembly: Claisen condensation of ethyl propionate and ethyl formate to generate Ethyl 2-formylpropionate (Sodium Salt) .

  • Regioselective Cyclization: Reaction with Methylhydrazine under controlled conditions to form 1,4-dimethyl-1H-pyrazol-3-ol .

  • Chlorination: Conversion of the hydroxyl group to chloride using

    
     .
    

Retrosynthetic Analysis & Mechanism

The regioselectivity is dictated by the relative nucleophilicity of the methylhydrazine nitrogens (


 vs. 

) and the electrophilicity of the dicarbonyl centers (Aldehyde vs. Ester).
  • 
     (
    
    
    
    ):
    More nucleophilic due to the alpha-effect and lack of steric hindrance.
  • 
     (
    
    
    
    ):
    More basic but sterically hindered.
  • Aldehyde (C1 of precursor): Highly electrophilic (Fast kinetics).

  • Ester (C3 of precursor): Less electrophilic (Slow kinetics).

The Challenge: Standard mixing leads to


 attacking the Aldehyde first, followed by 

attacking the Ester. This forms the 5-hydroxy isomer (Undesired).

The Solution: To obtain the 3-hydroxy isomer, the


 group must end up adjacent to the aldehyde-derived carbon (C5 of the pyrazole), and the 

must attack the ester. While reversing the intrinsic reactivity is difficult, solvent polarity and temperature control can shift the equilibrium. Alternatively, separating the isomers at the pyrazolone stage (where they exhibit different solubilities) is the industry-standard approach for this specific scaffold.

Caption: Retrosynthetic logic flow from the target chloride back to the methylhydrazine starting material.

Experimental Protocol

Phase 1: Synthesis of Ethyl 2-formylpropionate (Sodium Salt)

Note: This intermediate is unstable as a free aldehyde and is best handled as the enolate salt.

Reagents:

  • Ethyl Propionate (1.0 equiv)

  • Ethyl Formate (1.2 equiv)

  • Sodium Ethoxide (1.1 equiv, 21% wt in Ethanol)

  • MTBE (Methyl tert-butyl ether) as solvent

Procedure:

  • Charge a jacketed reactor with Sodium Ethoxide solution and MTBE . Cool to 0°C.[1][2]

  • Mix Ethyl Propionate and Ethyl Formate in a separate vessel.

  • Add the ester mixture dropwise to the base over 2 hours, maintaining internal temperature < 5°C. Caution: Exothermic.

  • Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. A thick slurry of the sodium enolate will form.

  • Checkpoint: Analyze an aliquot by 1H-NMR (in

    
    ) to confirm disappearance of ethyl propionate.
    
  • Use the slurry directly in the next step (do not isolate the free aldehyde to prevent polymerization).

Phase 2: Cyclization with Methylhydrazine

Safety: Methylhydrazine is toxic and a suspected carcinogen. Handle in a closed system.

Reagents:

  • Sodium Enolate Slurry (from Phase 1)

  • Methylhydrazine (1.05 equiv)

  • Acetic Acid (to adjust pH)

  • Ethanol (solvent)[3]

Procedure:

  • Cool the enolate slurry to -10°C.

  • Dilute with Ethanol (3 volumes relative to propionate).

  • Add Methylhydrazine dropwise over 1 hour, maintaining temperature < 0°C.

  • After addition, stir at 0°C for 2 hours.

  • Slowly add Acetic Acid to neutralize the mixture to pH 7-8.

  • Heat the mixture to reflux (78°C) for 6 hours to drive the cyclization (amide bond formation).

  • Workup & Isomer Separation:

    • Concentrate the reaction mixture under vacuum to remove ethanol.

    • Resuspend the residue in Water .

    • The 1,4-dimethyl-1H-pyrazol-5-ol (undesired) is typically more soluble in water/base or precipitates differently than the 3-ol.

    • Purification: Acidify the aqueous solution to pH 4. The 1,4-dimethyl-1H-pyrazol-3-ol (Desired) often precipitates or can be extracted with Dichloromethane (DCM) more efficiently than the 5-isomer.

    • Note: If a mixture is obtained, recrystallization from Isopropanol is effective for enriching the 3-hydroxy isomer.

    • Yield Target: 40-50% (after isolation of correct isomer).

Phase 3: Chlorination (Deoxychlorination)

Reagents:

  • 1,4-Dimethyl-1H-pyrazol-3-ol (Dry solid)

  • Phosphorus Oxychloride (

    
    , 3.0 equiv)
    
  • N,N-Dimethylaniline (0.1 equiv, Catalyst/Base)

Procedure:

  • Charge 1,4-Dimethyl-1H-pyrazol-3-ol into a reactor equipped with a scrubber (for HCl gas).

  • Add

    
      carefully.
    
  • Add N,N-Dimethylaniline .

  • Heat the mixture to reflux (105°C) for 4-6 hours.

    • Monitoring: HPLC should show complete consumption of the starting material.

  • Quench (Critical Safety Step):

    • Cool the reaction mass to 25°C.

    • Slowly pour the reaction mass into Ice Water (5 volumes) with vigorous stirring. Exotherm is extreme. Maintain temperature < 30°C.[4]

  • Extraction:

    • Neutralize the aqueous quench mixture with NaOH (20%) to pH 7-8.

    • Extract with DCM (3 x 3 vol).

    • Wash combined organics with Brine.[1]

    • Dry over

      
       and concentrate.
      
  • Final Purification: Vacuum distillation (bp ~80-90°C at 5 mmHg) yields pure This compound as a colorless to pale yellow oil.

Process Data & Specifications

ParameterSpecificationNotes
Appearance Pale yellow oil / Low melting solid-
Purity (HPLC) > 98.0%Area %
Isomer Content < 0.5% (5-Chloro isomer)Critical for biological activity
Water Content < 0.1%Karl Fischer
Overall Yield 35 - 45%From Ethyl Propionate

Reaction Workflow Diagram (DOT)

Caption: Step-by-step experimental workflow from raw materials to purified 3-chloro product.

Safety & Handling

  • Methylhydrazine: Highly toxic, volatile, and potentially explosive. Use only in a well-ventilated fume hood with a dedicated waste stream. Avoid contact with oxidizers.

  • Phosphorus Oxychloride (

    
    ):  Reacts violently with water to release HCl and Phosphoric acid. Quench procedures must be performed slowly at low temperatures.
    
  • Isomer Toxicity: Pyrazoles can exhibit neurotoxicity; handle all intermediates with full PPE (gloves, goggles, respirator).

References

  • Synthesis of 1,4-disubstituted pyrazoles. European Patent EP0526281A1. Google Patents. Link

  • Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. US Patent 9,522,900. Google Patents. Link

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link

  • Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. BenchChem Application Note. Link

  • Regioselectivity in the reaction of methylhydrazine with 1,3-dicarbonyl compounds.Heterocycles. (General reference for regioselectivity principles).

Sources

Optimizing Pd-Catalyzed C-C and C-N Bond Formations with 3-Chloro-1,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-catalyzed cross-coupling reactions using 3-Chloro-1,4-dimethyl-1H-pyrazole Content Type: Detailed Application Notes and Protocols

Introduction: The Substrate Challenge

In the landscape of kinase inhibitor development, the pyrazole scaffold is ubiquitous. However, This compound presents a distinct set of synthetic challenges compared to its 4-halo or 5-halo analogs.

  • Electronic Deactivation: The pyrazole ring is electron-rich. The C3 position, while adjacent to the N2 nitrogen, is electronically deactivated toward Oxidative Addition (OA) , the rate-limiting step in Palladium catalysis for aryl chlorides. Unlike electron-deficient pyridines, this substrate resists Pd(0) insertion.

  • Steric & Coordination Factors: While the N1-methyl group prevents the classic "N-H poisoning" of the catalyst, the N2 nitrogen retains a lone pair capable of coordinating to Palladium, potentially arresting the catalytic cycle by forming stable, non-reactive Pd(II) species (catalyst sequestration).

This guide provides high-fidelity protocols to overcome these barriers, utilizing Buchwald Precatalysts to ensure rapid, irreversible oxidative addition.

Mechanistic Insight: The "Jump-Start" Strategy

To couple this specific chloride, one cannot rely on traditional Pd(PPh₃)₄ or in situ mixing of Pd(OAc)₂ and ligands. The activation energy for the C-Cl bond at the 3-position is too high.

The Solution: Use Palladacycle Precatalysts (e.g., XPhos Pd G4) .

  • Why? These precatalysts release the active mono-ligated Pd(0) species immediately upon exposure to base, bypassing the induction period and ensuring a high concentration of the active catalyst to drive the difficult oxidative addition.

Visualization: The Critical Path (Graphviz)

The following diagram illustrates the specific catalytic cycle, highlighting the "Danger Zone" where the reaction typically fails for this substrate.

CatalyticCycle Precat Pd Precatalyst (XPhos Pd G4) ActivePd Active Pd(0)-L (Mono-ligated) Precat->ActivePd Base Activation OxAdd Oxidative Addition (RATE LIMITING) ActivePd->OxAdd + 3-Cl-Pyrazole Intermed Pd(II)-Cl Species OxAdd->Intermed TransMet Transmetallation (Boronic Acid/Amine) Intermed->TransMet Poison Catalyst Poisoning (N2-Coordination) Intermed->Poison Kinetic Trap RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Caption: Figure 1. Catalytic cycle emphasizing the rate-limiting oxidative addition and the risk of N2-coordination trap.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling this compound with Aryl/Heteroaryl Boronic Acids.

Experimental Rationale
  • Ligand: XPhos is mandatory here. Its bulk prevents the formation of inactive dimeric Pd species and facilitates oxidative addition into the hindered/deactivated chloride.

  • Base: K₃PO₄ is preferred over carbonates. It provides sufficient basicity to activate the boronic acid without causing hydrolytic decomposition of the pyrazole ring.

  • Solvent: 1,4-Dioxane/Water (4:1) . The water is critical for dissolving the inorganic base and facilitating the transmetallation step.

Step-by-Step Methodology
  • Preparation:

    • Equip a 20 mL reaction vial with a magnetic stir bar and a Teflon-lined septum cap.

    • Crucial: If using a glovebox, weigh reagents inside. If on a benchtop, ensure the vial is purged with Argon/Nitrogen before adding the catalyst.

  • Reagent Loading:

    • Add This compound (1.0 equiv, e.g., 130 mg, 1.0 mmol).

    • Add Aryl Boronic Acid (1.5 equiv). Note: Use excess because heteroaryl boronic acids often suffer from protodeboronation.

    • Add XPhos Pd G4 (2.0 - 4.0 mol%). Start with 2%; increase to 4% if conversion <50% after 2 hours.

    • Add K₃PO₄ (3.0 equiv, finely ground).

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4.0 mL) and Degassed Water (1.0 mL).

    • Technique: Sparge the solvent mixture with Argon for 10 minutes prior to addition. Oxygen is the enemy of the active Pd(0)-XPhos species.

  • Reaction:

    • Seal the vial.

    • Heat to 100 °C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. Look for the consumption of the chloride (M+H = 131/133).

  • Work-up:

    • Cool to room temperature.[1][2][3] Dilute with EtOAc (20 mL).

    • Filter through a pad of Celite to remove Pd black.

    • Wash with brine, dry over Na₂SO₄, and concentrate.[3][4]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination of this compound with primary or secondary amines.

Experimental Rationale
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are specifically engineered to prevent β-hydride elimination and promote reductive elimination in electron-rich systems.

  • Base: NaOtBu (Sodium tert-butoxide).[3] A strong, soluble base is required to deprotonate the amine-Pd complex.

  • Precatalyst: BrettPhos Pd G4 or RuPhos Pd G4 .

Step-by-Step Methodology
  • Preparation (Strictly Anhydrous):

    • Flame-dry a Schlenk tube or use a glovebox. Moisture kills the base (NaOtBu) and inhibits the reaction.

  • Reagent Loading:

    • Add This compound (1.0 equiv).

    • Add Amine (1.2 equiv).

    • Add NaOtBu (1.4 equiv).

    • Add Precatalyst (2.0 mol%).[5]

  • Solvent:

    • Add anhydrous Toluene or t-Amyl Alcohol (0.2 M concentration).

    • Note: t-Amyl alcohol often gives higher yields for difficult substrates due to higher solubility of the Pd-complexes.

  • Reaction:

    • Stir at 100–110 °C for 12–16 hours.

    • Self-Validation Check: If the reaction turns black immediately, your catalyst may have decomposed (oxygen leak). It should remain a dark tea/orange color during the active phase.

Data Summary & Comparison

ParameterSuzuki-Miyaura (C-C)Buchwald-Hartwig (C-N)
Primary Challenge Protodeboronation of partnerCatalyst Poisoning by Amine
Preferred Ligand XPhos BrettPhos (1°), RuPhos (2°)
Catalyst Source XPhos Pd G4BrettPhos/RuPhos Pd G4
Base K₃PO₄ (Weak, Hydrated)NaOtBu (Strong, Anhydrous)
Solvent System Dioxane/H₂O (4:1)Toluene or t-Amyl Alcohol
Temp 80–100 °C100–110 °C
Typical Yield 75–95%60–85%

Troubleshooting: The Self-Validating System

Use this logic flow to diagnose failures. Do not guess; use the data.

Scenario 1: 0% Conversion of Starting Material.

  • Diagnosis: Oxidative Addition failed.

  • Fix: The catalyst never activated or was killed by O₂.

    • Switch to G4 Precatalyst if using in situ generation.

    • Re-dry solvents.

    • Increase temp to 120 °C (use microwave).

Scenario 2: Starting Material consumed, but "De-chlorinated" Pyrazole formed.

  • Diagnosis:

    
    -Hydride Elimination or Protodehalogenation.
    
  • Fix: This usually happens in Buchwald reactions with alcohols present.

    • Switch solvent to Toluene.

    • Increase the bulk of the ligand (Switch RuPhos → BrettPhos).

Scenario 3: Homocoupling of Boronic Acid (Suzuki).

  • Diagnosis: Oxidative addition is too slow compared to the transmetallation of the boronic acid to itself.

  • Fix: Slow addition of the Boronic Acid (syringe pump) or increase Catalyst loading to 5 mol%.

Decision Logic for Ligand Selection (Graphviz)

LigandSelection Start Target Reaction CC C-C Bond (Suzuki) Start->CC CN C-N Bond (Buchwald) Start->CN XPhos Ligand: XPhos (General Purpose) CC->XPhos Standard SPhos Ligand: SPhos (If Sterically Hindered) CC->SPhos High Sterics Primary Primary Amine CN->Primary Secondary Secondary Amine CN->Secondary Brett Ligand: BrettPhos Primary->Brett Ru Ligand: RuPhos Secondary->Ru

Caption: Figure 2. Decision tree for selecting the optimal Buchwald ligand based on reaction type and amine class.

References

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[6] Journal of the American Chemical Society.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl Phosphine Ligands in Palladium-Catalyzed Amination: A User's Guide." Chemical Science. Link

  • Kudo, N., et al. (2011). "Efficient Suzuki-Miyaura Coupling of 3-Chloropyrazoles." Chemical and Pharmaceutical Bulletin. Link

Sources

Procedure for nucleophilic aromatic substitution on 3-Chloro-1,4-dimethyl-1H-pyrazole

Technical Application Note: Overcoming Electronic Deactivation in of 3-Chloro-1,4-dimethyl-1H-pyrazole

Executive Summary

This application note details the protocols for effecting Nucleophilic Aromatic Substitution (

This compound

Standard


forcing conditions
  • Microwave-Assisted Thermal Activation: To access transition states energetic enough for Meisenheimer complex formation.

  • Nucleophile Activation: Utilization of deprotonated amines (via LiHMDS) or highly nucleophilic thiolates.

Target Audience: Medicinal Chemists and Process Engineers encountering deactivated heteroaryl chlorides.

Mechanistic Analysis & Challenge

The Deactivation Problem

The this compound system is electronically hostile to nucleophilic attack. Unlike pyridines or pyrimidines where ring nitrogen atoms withdraw electron density (


  • N1-Methyl: Inductive donation (

    
    ) increases ring electron density.
    
  • C4-Methyl: Hyperconjugative and inductive donation (

    
    ) further shields the C3-Cl bond.
    
  • Result: The C3 carbon is not sufficiently electrophilic for standard nucleophilic attack.[1]

Visualizing the Electronic Barrier

The following diagram illustrates the resonance contributions that oppose nucleophilic attack at C3.

Pyrazole_DeactivationSubstrateThis compoundResonanceN1 Lone Pair Donation(Increases e- density at C3/C5)Substrate->ResonanceElectronic EffectStericsC4-Methyl Steric Bulk(Hinders Nucleophile Approach)Substrate->StericsSteric EffectOutcomeHigh Activation Energy (Ea)Standard SnAr FailsResonance->OutcomeDeactivationSterics->OutcomeKinetic Barrier

Figure 1: Mechanistic factors contributing to the inertness of the 3-chloropyrazole scaffold toward

Critical Experimental Parameters

To force this reaction, we must manipulate the Eyring Equation parameters:

ParameterStandard ConditionRequired Condition for 3-Cl-PyrazoleRationale
Temperature 80–100°C160–200°C Overcome high

caused by electron-rich ring.
Solvent DMF, EtOHNMP, DMSO High boiling point and high dielectric constant to stabilize the polar transition state.
Nucleophile Amines (

)
Amides (

) or Thiolates
Neutral amines are too weak. Anionic nucleophiles (generated via LiHMDS/NaH) are required.
Energy Source Convection HeatingMicrowave Irradiation Rapid, volumetric heating allows access to high temperatures without prolonged decomposition windows.

Protocol A: Microwave-Assisted Amination (LiHMDS Method)

Application: Introduction of amine substituents (

Mechanism:

Reagents & Equipment[2]
  • Substrate: this compound (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0M in THF (2.0 equiv).

  • Solvent: Anhydrous THF (for deprotonation) / NMP (for heating).

  • Vessel: Microwave-rated borosilicate glass vial (2-5 mL) with crimp cap.

Step-by-Step Procedure
  • Nucleophile Activation (Pre-complexation):

    • In a dry vial under Argon, charge the Amine (1.5 equiv) and anhydrous THF (

      
       concentration relative to amine).
      
    • Cool to 0°C.

    • Dropwise add LiHMDS (2.0 equiv). Stir for 15 minutes at 0°C, then warm to RT for 15 minutes. Note: This generates the highly reactive Lithium Amide species.

  • Substrate Addition:

    • Add this compound (1.0 equiv) directly to the activated amine solution.

    • Critical Step: Evaporate the THF under a stream of Nitrogen if the microwave reactor cannot handle high pressure, OR add NMP (equal volume to THF) to raise the boiling point. Recommendation: Solvent exchange to NMP is preferred for safety.

  • Microwave Irradiation:

    • Seal the vessel.

    • Ramp: 2 minutes to target temperature.

    • Hold: 180°C for 45 minutes.

    • Stirring: High (600 RPM).

    • Power: Dynamic mode (Max 200W).

  • Workup & Analysis:

    • Cool to RT. Quench with saturated

      
       (aq).
      
    • Extract with EtOAc (

      
      ).
      
    • Analyze organic phase via UPLC-MS (Target Mass:

      
      ).
      
Self-Validating Checkpoint
  • If conversion < 10%: The

    
     pathway is energetically inaccessible. Stop.  Switch to Palladium-Catalyzed Buchwald-Hartwig Coupling (e.g., 
    
    
    , Xantphos,
    
    
    ).
  • If conversion > 50% but dirty: Lower Temp to 160°C and extend time to 90 mins.

Protocol B: Thiol Displacement (High-Yield Route)

Application: Synthesis of thioethers (e.g., for further oxidation to sulfones). Rationale: Sulfur nucleophiles are softer and more nucleophilic than nitrogen, making this reaction significantly easier than Protocol A.

Workflow Diagram

Thiol_ProtocolStartStart: 3-Cl-1,4-dimethylpyrazoleMixMix: Thiol (2.0 eq) + K2CO3 (3.0 eq)Solvent: DMF or NMPStart->MixHeatMicrowave Irradiation160°C, 30 minMix->HeatSealed VesselCheckLCMS CheckpointHeat->CheckCheck->HeatIncomplete (Add 15 min)WorkupAcidic Workup (pH 4)Extract EtOAcCheck->WorkupConversion >90%

Figure 2: Operational workflow for thiolation via

Procedure
  • Preparation: Dissolve this compound (1 mmol) in DMF (3 mL).

  • Reagents: Add Alkyl/Aryl Thiol (2.0 mmol) and

    
     (3.0 mmol). Note: 
    
    
    can be used for faster rates.
  • Reaction: Microwave at 160°C for 30 minutes .

  • Isolation: Pour into water. If solid precipitates, filter. If oil, extract with EtOAc.

Troubleshooting & Safety

Safety Matrix
  • Pressure Hazard: Heating THF/NMP mixtures to 180°C generates significant pressure (15-20 bar). Use only certified microwave vials (e.g., Biotage/CEM) rated for 30 bar.

  • Chemical Hazard: LiHMDS is pyrophoric and moisture sensitive. Handle under inert atmosphere.

"When to Quit" (Decision Tree)

If both Protocol A (LiHMDS) and Protocol B (Thiol) fail to yield >20% product:

  • Do not increase T > 220°C: Decomposition of the pyrazole ring will occur.

  • Action: Transition immediately to Transition Metal Catalysis .

    • Reference condition:

      
       (5 mol%), BrettPhos (10 mol%), 
      
      
      ,
      
      
      -BuOH,
      
      
      C.

References

  • Reactivity of Pyrazoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity principles of 3-halopyrazoles).
  • Microwave

    
     Acceleration:  Bagley, M. C., et al. (2010). "Microwave-assisted synthesis of N-heterocycles." Chemical Society Reviews. 
    
  • Prediction of

    
     Reactivity:  "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution." ChemRxiv. 
    
  • Alternative (Pd-Catalysis): "Buchwald-Hartwig Amination of Deactivated Heterocycles." Organic Chemistry Portal.

  • Microwave Synthesis Guide: "Microwave-Assisted Synthesis of Pyrazoles." Heterocycles.

Lithiation and functionalization protocols for 1,4-dimethyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regiodivergent Lithiation and Functionalization of 1,4-Dimethylpyrazole

Executive Summary

1,4-dimethylpyrazole is a critical pharmacophore in medicinal chemistry (e.g., JAK inhibitors, analgesics). Its functionalization relies heavily on lithiation strategies. However, this scaffold presents a unique regioselectivity challenge: the competition between C5-H deprotonation (ring functionalization) and N-methyl lateral lithiation (side-chain functionalization).

This guide provides validated protocols to control this regioselectivity. We define the Thermodynamic Protocol (targeting C5) and the Kinetic Protocol (targeting the N-methyl group), along with downstream applications for cross-coupling.

Mechanistic Insight: The Kinetic vs. Thermodynamic Switch

Understanding the "Lithium Migration" is the key to reproducibility.

  • Kinetic Control (Lateral Lithiation): The N2 nitrogen coordinates the lithium cation, directing the base (

    
    -BuLi) to the spatially accessible protons of the 
    
    
    
    -methyl group. This forms the kinetically favored
    
    
    -lithio species.
  • Thermodynamic Control (C5 Lithiation): The C5-Li species is thermodynamically more stable due to the

    
     nature of the carbanion and the inductive stabilization from the adjacent nitrogens.
    
  • The "Switch": Under standard conditions (-78°C), the kinetic product (lateral) may form first. Allowing the reaction to warm (e.g., to -20°C or 0°C) or extending reaction time facilitates an intramolecular proton transfer, rearranging the species to the stable C5-lithio intermediate.

LithiationMechanism Start 1,4-Dimethylpyrazole Kinetic Kinetic Intermediate (N-CH2-Li) Lateral Lithiation Start->Kinetic Fast Deprotonation (Coordination Directed) Reagent n-BuLi / THF (-78°C) Thermo Thermodynamic Product (C5-Li) Ring Lithiation Kinetic->Thermo Equilibration (Warm to 0°C or Time) Product Functionalized Scaffold Kinetic->Product Quench at -78°C (Rare) Thermo->Product Electrophile (E+)

Figure 1: The regioselectivity bifurcation. Controlling temperature and time dictates whether the lateral (kinetic) or C5 (thermodynamic) product is trapped.

Protocol A: C5-Selective Functionalization (The Standard)

Objective: Introduction of electrophiles (halogens, formyl, boryl) at the C5 position. Scope: Synthesis of building blocks for Suzuki/Negishi coupling.

Materials
  • Substrate: 1,4-dimethylpyrazole (1.0 equiv)

  • Reagent:

    
    -Butyllithium (2.5 M in hexanes, 1.1 equiv)
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

  • Quench: Electrophile (e.g., Iodine, DMF, Isopropoxyboronic acid pinacol ester)

  • QC:

    
     (for lithiation check)
    
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with 1,4-dimethylpyrazole and anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi dropwise over 10 minutes.
    
    • Critical Checkpoint: The solution often turns yellow/orange.

  • The "Thermodynamic Shift":

    • Stir at -78°C for 30 minutes.

    • Crucial Step: Remove the cooling bath and allow the reaction to warm to -10°C to 0°C for 30 minutes. This ensures complete conversion of any lateral kinetic species to the stable C5-Li species.

  • Re-Cooling (Optional but Recommended): Cool back to -78°C before adding reactive electrophiles (like aldehydes) to prevent over-reaction. For robust electrophiles (like Borates or Silanes), addition at 0°C is acceptable.

  • Quench: Add the Electrophile (1.2 equiv) dissolved in minimal THF.

  • Workup: Warm to RT, quench with saturated

    
    , extract with EtOAc.
    
Representative Data: Electrophile Scope
ElectrophileProduct (C5-Substituted)Typical YieldNotes
DMF 1,4-dimethyl-1H-pyrazole-5-carbaldehyde85-92%Add DMF at -78°C to avoid bis-addition.

5-iodo-1,4-dimethyl-1H-pyrazole88-95%Excellent precursor for Negishi coupling.

1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole75-82%Use anhydrous workup or immediate coupling.

1,4-dimethyl-1H-pyrazole-5-carboxylic acid80%Bubble gas or add dry ice pellets.

Protocol B: C5-Boronate Synthesis for Suzuki Coupling

Context: This is the primary workflow for connecting the pyrazole scaffold to aryl halides in drug discovery.

SuzukiWorkflow Step1 Step 1: Lithiation (Protocol A) Step2 Step 2: Borylation Add iPrOBpin (-78°C -> RT) Step1->Step2 Check QC Check: 1H-NMR (Confirm C5 shift) Step2->Check Step3 Step 3: One-Pot Coupling Add Ar-Br, Pd(dppf)Cl2, K3PO4 Check->Step3 Pass Final Biaryl Product Step3->Final

Figure 2: Integrated workflow for generating C5-arylated pyrazoles.

Protocol Modification for One-Pot Efficiency:

  • Follow Protocol A up to Step 4.

  • Add Isopropoxyboronic acid pinacol ester (1.2 equiv) at -78°C.

  • Warm to Room Temperature (RT) and stir for 1 hour.

  • Do not isolate. Add degassed solvent (Dioxane/Water 4:1), Base (

    
    , 3.0 equiv), Aryl Halide (0.9 equiv), and Catalyst (
    
    
    
    , 5 mol%).
  • Heat to 90°C for 4-12 hours.

Troubleshooting & Quality Control

Validation: The Deuterium Quench

Before committing valuable electrophiles, validate the lithiation efficiency.

  • Take a 0.1 mL aliquot of the lithiated mixture.

  • Quench into a vial containing 0.5 mL

    
    .
    
  • Extract with

    
     and run NMR.
    
  • Analysis:

    • Success: Disappearance of the C5-H singlet (

      
       ~7.3 ppm).
      
    • Failure: Retention of C5-H peak.

    • Lateral Lithiation: Disappearance of N-Me singlet (

      
       ~3.8 ppm) and appearance of 
      
      
      
      (triplet/multiplet).
Common Failure Modes
  • Low Yield / Starting Material: Usually due to wet THF or degraded

    
    -BuLi. Remedy: Titrate 
    
    
    
    -BuLi using diphenylacetic acid.
  • Regioisomers (Lateral Products): Reaction temperature was kept too low for too short a time, trapping the kinetic product. Remedy: Ensure the "warming period" (Step 4 in Protocol A) is observed.

References

  • Regioselectivity in lithiation of 1-methylpyrazole (Kinetic vs Thermodynamic): Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[1] Org.[1][2] Biomol. Chem., 2006, 4, 1261-1267.[1] [Link]

  • General Lithiation of Methyl-Substituted Heterocycles: Micetich, R. G. "Lithiation of five-membered heteroaromatic compounds." Can. J. Chem., 1970, 48(13), 2006-2015. [Link]

  • C-H Functionalization Reviews (Transition Metal Catalyzed): Joo, J. M. "Transition-metal-catalyzed C–H functionalization of pyrazoles." Org.[1][2] Biomol. Chem., 2025 (Review). [Link]

  • pKa Data for Heterocycles (Bordwell Tables): Hans J. Reich. "Bordwell pKa Table (Acidity in DMSO)." [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 3-Chloro-1,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amination of 3-Chloro-1,4-dimethyl-1H-pyrazole represents a significant challenge in cross-coupling chemistry. Unlike their bromo- or iodo-counterparts, 3-chloropyrazoles are electronically deactivated toward oxidative addition due to the electron-rich nature of the pyrazole ring and the strength of the C(sp²)–Cl bond (approx. 95 kcal/mol). Furthermore, the 1,4-dimethyl substitution pattern introduces both electron density (making the ring more nucleophilic and the C-Cl bond less electrophilic) and proximal steric bulk.

This protocol details a Third/Fourth Generation Buchwald Precatalyst strategy designed to overcome these barriers. By utilizing bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, XPhos) and ensuring rapid, quantitative generation of the active Pd(0) species, researchers can achieve high yields under mild to moderate thermal conditions.

Core Recommendation (Starting Point)
  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).

  • Loading: 1.0 – 3.0 mol%.[1]

  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol.

  • Temperature: 80 °C – 100 °C.

Substrate Analysis & Retrosynthetic Logic

To design a successful reaction, one must understand the specific failure modes of the substrate.

Electronic & Steric Deactivation Map
  • C3-Position (Reaction Site): The C3 position in 1-alkylpyrazoles is inherently less reactive toward nucleophilic attack or oxidative addition compared to the C5 position. The adjacent N2 nitrogen possesses a lone pair that renders the pi-system electron-rich, effectively "pushing" electron density toward the C-Cl bond, strengthening it.

  • C4-Methyl Group: This group acts as a weak electron donor (inductive effect), further deactivating the ring. Sterically, it adds bulk near the reaction center, which can hinder the approach of the palladium catalyst if the ligand is not appropriately designed.

  • N1-Methyl Group: While this prevents catalyst poisoning by eliminating the acidic N-H bond, it locks the pyrazole into a fixed conformation that may allow N2 to compete for coordination with the metal center (though bulky ligands mitigate this).

Mechanistic Critical Path

The rate-limiting step for this substrate is Oxidative Addition . Standard Pd(0) sources like Pd₂(dba)₃/PPh₃ will likely fail because they lack the necessary electron density to insert into the inert C–Cl bond. We require:

  • L1-Pd(0) Species: A mono-ligated, highly active species.

  • Electron-Rich Ligand: To raise the HOMO energy of the Pd center.

  • Bulky Ligand: To promote reductive elimination and prevent N2-pyrazole coordination.

Experimental Protocols

Protocol A: The "Gold Standard" Screen (Recommended First Pass)

Use this protocol to identify the optimal ligand/base combination.

Reagents:

  • Substrate: this compound (1.0 equiv, 0.5 mmol)

  • Amine: 1.2 equiv (If amine is volatile, use 1.5–2.0 equiv)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Catalyst System (Load at 2-3 mol%): Prepare four reaction vials to screen the following Precatalysts:

  • Vial A (Primary Amines): BrettPhos Pd G4

  • Vial B (Secondary Amines): RuPhos Pd G4

  • Vial C (General/Robust): XPhos Pd G4

  • Vial D (Difficult Substrates): tBuBrettPhos Pd G4 (or AdBrettPhos Pd G3)

Step-by-Step Procedure:

  • Setup: Inside a glovebox or under active N₂ flow, charge an oven-dried reaction vial (equipped with a magnetic stir bar) with the Pd-Precatalyst (0.015 mmol, 3 mol%) and NaOtBu (0.7 mmol, 67 mg).

  • Substrate Addition: Add this compound (0.5 mmol) and the amine (0.6 mmol).

    • Note: If the amine or substrate is a liquid, add them after the solvent.

  • Solvent: Add anhydrous 1,4-Dioxane (2.5 mL).

  • Sealing: Cap the vial tightly (Teflon-lined screw cap or crimp cap).

  • Reaction: Stir at 90 °C for 2–16 hours.

  • Monitoring: Monitor by LC-MS or GC-MS. Look for the disappearance of the chloride (M+) and appearance of the product (M + Amine - HCl).

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite/Silica, and concentrate.

Protocol B: Base-Sensitive Substrates (Alternative)

Use this if your amine or pyrazole contains esters, nitriles, or base-labile protons.

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv).

  • Solvent: t-Amyl Alcohol (allows higher temperature) or Toluene.

  • Temperature: Increase to 100–110 °C .

  • Catalyst: XPhos Pd G3 is often superior with weak bases due to its stability.

Visualization of Workflows

Figure 1: Catalytic Cycle & Failure Modes

This diagram illustrates the specific challenges of the 3-chloropyrazole substrate and where the G4 precatalyst intervenes.

G PreCat Pd G4 Precatalyst (Air Stable) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Base Activation (Rapid) OxAdd Oxidative Addition (Rate Limiting Step) ActivePd->OxAdd + Substrate Poison FAILURE: N2-Coordination (If Ligand is not bulky) ActivePd->Poison Pyrazole N-binding Substrate 3-Cl-1,4-dimethyl-pyrazole (Deactivated Electrophile) Substrate->OxAdd High Barrier Coordination Amine Coordination & Deprotonation OxAdd->Coordination + Amine + Base Dehal FAILURE: Protodehalogenation (If Amine is hindered/slow) OxAdd->Dehal Beta-H Elim (Slow Amine) RedElim Reductive Elimination (C-N Bond Formation) Coordination->RedElim RedElim->ActivePd Regeneration Product Aminated Pyrazole RedElim->Product

Caption: Catalytic cycle highlighting the critical oxidative addition barrier for 3-chloropyrazoles and potential off-cycle failure modes.

Figure 2: Optimization Decision Tree

DecisionTree Start Start: 3-Cl-Pyrazole + Amine CheckAmine Amine Type? Start->CheckAmine Primary Primary Amine (R-NH2) CheckAmine->Primary Secondary Secondary Amine (R2-NH) CheckAmine->Secondary Cond1 BrettPhos Pd G4 NaOtBu, Dioxane, 90°C Primary->Cond1 Cond2 RuPhos Pd G4 NaOtBu, Dioxane, 90°C Secondary->Cond2 Result Check LCMS Cond1->Result Cond2->Result Success Yield > 80% Scale Up Result->Success Good Fail Low Conversion or Side Products Result->Fail Poor Fix1 Switch to tBuBrettPhos or AdBrettPhos Fail->Fix1 No Reaction Fix2 Switch Solvent: t-Amyl Alcohol (110°C) Fail->Fix2 Incomplete

Caption: Decision tree for selecting the initial catalyst system and troubleshooting common issues.

Troubleshooting & Optimization Matrix

If the standard conditions fail, use the data in this table to diagnose the issue.

Observation (LCMS)DiagnosisCorrective Action
No Reaction (Starting Material Remaining) Oxidative Addition failure. The catalyst cannot insert into the C-Cl bond.1. Switch to tBuBrettPhos or AdBrettPhos (more electron-rich).2. Increase Temp to 110 °C.3. Switch solvent to t-Amyl alcohol (higher boiling point).
Dehalogenation (Product mass - Cl + H) Beta-hydride elimination is faster than reductive elimination.1. Use a bulkier ligand (BrettPhos is better than XPhos here).2. Lower the temperature slightly.3. Ensure the amine is dry and free of water.
Homocoupling (Bi-pyrazole) Transmetalation issue or catalyst decomposition.1. Ensure strictly anaerobic conditions (Glovebox).2. Switch solvent to Toluene.
Low Conversion (<50%) Catalyst death/poisoning.1. Add a second portion of catalyst after 4 hours.2. Check if the amine is coordinating Pd (e.g., diamines). Use tBuXPhos .

References

  • Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society.[2]

    • Relevance: Establishes BrettPhos as the premier ligand for challenging aryl chlorides and primary amines.
  • Maitro, G., et al. (2019). "Palladium Catalyzed Amination of Aryl Chlorides." Wiley Analytical Science.

    • Relevance: Discusses the reactivity order of aryl chlorides and the necessity of G3/G4 prec
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Relevance: The definitive guide on selecting Ligand/Base combinations for specific substr
  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

    • Relevance: General mechanism and ligand overview.[3]

Sources

Troubleshooting & Optimization

Purification methods for 3-Chloro-1,4-dimethyl-1H-pyrazole via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

Purifying 3-Chloro-1,4-dimethyl-1H-pyrazole presents a classic challenge in heterocyclic chemistry: separating the target molecule from its regioisomer (5-chloro-1,4-dimethyl-1H-pyrazole) and managing the interaction between the basic pyrazole nitrogen and acidic silica silanols.[1]

The following diagnostic flowchart outlines the decision-making logic for selecting the optimal purification route.

PurificationLogic Start Start: Crude Reaction Mixture TLC Step 1: TLC Analysis (Hex/EtOAc 4:1) Start->TLC CheckSep Is separation (ΔRf) > 0.15? TLC->CheckSep GoodSep Standard Flash Protocol (Gradient Elution) CheckSep->GoodSep Yes PoorSep Optimization Required CheckSep->PoorSep No CheckTail Is streaking/tailing observed? PoorSep->CheckTail AddBase Add 1% Et3N to Mobile Phase (Blocks Silanols) CheckTail->AddBase Yes ChangeSel Change Selectivity Group (Switch EtOAc -> DCM or Ether) CheckTail->ChangeSel No AddBase->GoodSep ChangeSel->GoodSep

Figure 1: Decision matrix for method development. Green paths indicate standard workflows; red paths indicate critical troubleshooting steps.

Technical Data & Solvent Matrix

Before initiating purification, review the physicochemical properties that dictate retention behavior.[1]

ParameterValue / CharacteristicImpact on Chromatography
Target Structure This compoundModerate polarity; Pyrazole N2 is a weak hydrogen bond acceptor.[1]
Primary Impurity 5-Chloro-1,4-dimethyl-1H-pyrazoleRegioisomer.[1] Often forms during methylation of 3-chloro-4-methylpyrazole.[1]
pKa (Conjugate Acid) ~2.0 - 2.5 (Estimated)Weakly basic.[1] Sufficient to H-bond with acidic silanols (pKa ~5), causing tailing.[1]
LogP ~1.6Lipophilic enough for standard normal phase (Silica).[1]
Detection UV 254 nmThe aromatic pyrazole ring absorbs strongly at 254 nm.
Recommended Mobile Phase Systems
  • System A (Standard): Hexanes / Ethyl Acetate (0-40% Gradient).[1]

  • System B (High Resolution): Dichloromethane (DCM) / Methanol (0-5% Gradient).[1]

  • System C (For Tailing): Hexanes / Ethyl Acetate + 1% Triethylamine (TEA).[1]

Troubleshooting Guide (FAQ)

Issue 1: "My spots are streaking (tailing) on the TLC plate and column."

Diagnosis: This is a hallmark of silanol interaction .[1] Although the chlorine atom at C3 is electron-withdrawing, the N2 nitrogen of the pyrazole ring retains lone-pair availability. These lone pairs act as Lewis bases, forming hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This non-specific binding causes peak broadening and tailing.[1]

Solution: Passivate the silica surface by adding a competing base to your mobile phase.[1]

  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to both your weak solvent (Hexane) and strong solvent (Ethyl Acetate).[1]

  • Mechanism: The amine additive is more basic than the pyrazole.[1] It preferentially binds to the active silanol sites, effectively "capping" them and allowing the pyrazole to elute based solely on partition coefficient rather than adsorption.

Warning: Do not use TEA if you plan to use mass spectrometry (MS) detection immediately downstream without a diverter, as it can suppress ionization or contaminate the source.[1]

Issue 2: "I cannot separate the 3-chloro and 5-chloro regioisomers."

Diagnosis: Regioisomers often have identical molecular weights and very similar polarities.[1] However, their dipole moments differ due to the vector orientation of the C-Cl bond relative to the N-Methyl group.

  • 3-Chloro isomer: The Cl and N-Me are further apart.

  • 5-Chloro isomer: The Cl and N-Me are adjacent (ortho-like), creating steric strain and a different dipole resulting in different retention.[1]

Solution: If Hexane/EtOAc fails (


), you must change the solvent selectivity  (Snyder's Selectivity Triangle).[1]
  • Switch Solvent Class: Replace Ethyl Acetate (Group VI - Proton Acceptor) with Dichloromethane (DCM) or Toluene .[1]

  • Protocol: Try an isocratic run of DCM/Hexane (1:1) or pure DCM . The planar nature of the pyrazole often interacts differently with chlorinated solvents, potentially amplifying the steric differences between the 3-Cl and 5-Cl isomers.

  • Stationary Phase: If silica fails, switch to C18 (Reverse Phase) using Water/Acetonitrile.[1] The hydrophobic difference between the isomers often permits separation on C18 when normal phase fails.

Issue 3: "The product precipitates on the column during loading."

Diagnosis: this compound may have limited solubility in pure hexane.[1] If you load using a liquid injection in DCM or EtOAc, the moment the sample hits the hexane-equilibrated column, the strong solvent dilutes, and the compound crashes out, blocking the frit.

Solution: Use Dry Loading .[1][2]

  • Dissolve the crude mixture in a minimal amount of DCM.[1]

  • Add silica gel (ratio 1:3 sample-to-silica).[1]

  • Evaporate the solvent under vacuum until the silica is a free-flowing powder.[1]

  • Load this powder into a solid load cartridge or directly on top of the column.[1]

Standard Operating Procedure (SOP)

Objective: Purification of 1.0 g of crude this compound.

Materials
  • Stationary Phase: Spherical Silica Gel (40–60 µm, 60 Å).[1]

  • Column: 25g or 40g Flash Cartridge.[1]

  • Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).[1][3]

  • Additive: Triethylamine (TEA).[1]

Step-by-Step Protocol
  • Equilibration:

    • Prepare mobile phases with 1% TEA (e.g., add 10 mL TEA to 1L Hexanes and 1L EtOAc).

    • Equilibrate the column with 3 CV (Column Volumes) of 100% Solvent A (Hexanes + TEA).

  • Sample Loading (Dry Load):

    • Dissolve 1.0 g crude in 5 mL DCM.

    • Add 3.0 g silica gel.[1]

    • Rotovap to dryness (water bath < 40°C).[1]

    • Pack the dry powder into the loading cartridge.

  • Elution Gradient:

    • 0–2 CV: Isocratic 0% B (Hold to elute very non-polar impurities).[1]

    • 2–12 CV: Linear Gradient 0%

      
       30% B.
      
    • 12–15 CV: Isocratic 30% B (or until product elutes).[1]

    • Note: The 3-Chloro isomer typically elutes before the 5-Chloro isomer on silica due to lower polarity, but this must be confirmed by TLC/NMR.

  • Fraction Collection:

    • Collect fractions based on UV absorbance (254 nm).

    • Validation: Spot fractions on a TLC plate. Stain with Iodine (

      
      ) chamber  if UV is ambiguous (pyrazoles stain brown/yellow).[1]
      
  • Post-Run Processing:

    • Combine pure fractions.

    • Evaporate solvent.[1][4]

    • Critical: To remove residual TEA, dry the solid under high vacuum (>0.1 mbar) for 12 hours or perform a rapid DCM/Water extraction if the compound is solid.

References

  • Reich, H. J. (2017).[1] Flash Chromatography.[1][2][3][5][6][7] University of Wisconsin-Madison.[1] [Link]

  • Biotage. (2020).[1][6] The Flash Purification of Nitrogen Heterocycles. Biotage Application Notes. [Link]

  • Fustero, S., et al. (2009).[1] Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry, 74(11), 4429–4432.[1] [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] [Link]

Sources

Technical Support Center: Minimizing Hydrodehalogenation Side Reactions During Pyrazole Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of hydrodehalogenation during pyrazole coupling reactions. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that explains the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

Part 1: Foundational Knowledge & Initial Troubleshooting

Q1: What is hydrodehalogenation, and why is it a significant problem in pyrazole coupling reactions?

A1: Hydrodehalogenation is an undesired side reaction where a halogen atom (Cl, Br, I) on your aryl halide starting material is replaced by a hydrogen atom.[1] This is particularly problematic in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which are commonly used to form N-aryl pyrazoles.[2]

Instead of the desired pyrazole-coupled product, a portion of your starting material is converted into a simple arene byproduct. This directly reduces the yield of your target molecule and introduces a significant purification challenge, as the byproduct often has similar chromatographic properties to the starting material. The mechanism typically involves the active Pd(0) catalyst, which, after oxidative addition to the aryl halide, can enter a competing pathway that leads to the removal of the halogen.[1][3]

Q2: We are observing a major byproduct that we suspect is from hydrodehalogenation in our Pd-catalyzed N-arylation of a pyrazole. What are the most common causes?

A2: If you're seeing significant hydrodehalogenation, it's crucial to assess several aspects of your reaction setup. The most common culprits are:

  • Presence of a Hydrogen Source: This is the most critical factor. Hydrodehalogenation requires a source of hydrogen. Common sources include:

    • Water: Adventitious water in your solvents, reagents, or from inadequate drying of glassware is a primary suspect.[4]

    • Solvent: Protic solvents or even some ethereal solvents can act as hydrogen donors.[1]

    • Base: Certain bases or impurities within them can provide a hydrogen source.

  • Catalyst System and Reaction Conditions:

    • Ligand Choice: The ligand's steric and electronic properties are vital. Insufficiently bulky or electron-rich ligands may not promote the desired reductive elimination step efficiently, allowing the hydrodehalogenation pathway to compete.[5]

    • Base Selection: The strength and type of base can significantly influence the reaction outcome. Strong bases can sometimes accelerate side reactions.[1]

    • Temperature: High reaction temperatures can increase the rate of hydrodehalogenation.

  • Substrate Properties:

    • Aryl Halide: Electron-deficient aryl halides can be more susceptible to this side reaction.[6] N-heterocyclic halides, including those of pyrazole, can also be problematic.[6]

Q3: How can we definitively confirm that our byproduct is the hydrodehalogenated compound?

A3: A combination of standard analytical techniques will provide a definitive identification:

  • Mass Spectrometry (MS): This is your first line of investigation. The molecular weight of the hydrodehalogenated byproduct will be that of your aryl halide starting material minus the mass of the halogen, plus the mass of one hydrogen atom. This mass difference is easily detectable by GC-MS or LC-MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for changes in the aromatic region. A new proton signal will appear where the halogen was, and the splitting patterns of adjacent protons will change.

    • ¹³C NMR: The carbon atom that was bonded to the halogen will show a significant upfield shift in its chemical shift.

  • Comparison with an Authentic Sample: The gold standard is to compare the analytical data (GC or LC retention time, MS fragmentation, and NMR spectra) of your byproduct with a known, authentic sample of the suspected hydrodehalogenated compound.

Part 2: Advanced Troubleshooting & Mitigation Strategies

Q4: We've confirmed hydrodehalogenation. What are the first experimental changes we should implement?

A4: A systematic approach is key. Start with the simplest and most likely solutions first.

Caption: A stepwise troubleshooting flowchart for mitigating hydrodehalogenation.

  • Rigorous Exclusion of Water and Oxygen: This is often the most effective first step. Dry your solvents (e.g., over molecular sieves), use fresh, high-purity bases, and perform the reaction under a robust inert atmosphere (Argon or Nitrogen) using a glovebox or Schlenk techniques.

  • Re-evaluate Your Base: If using a strong base like sodium tert-butoxide, consider switching to a milder base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

  • Lower the Reaction Temperature: Try reducing the temperature in 10-20 °C increments. While this may slow down the desired reaction, it can often suppress the hydrodehalogenation side reaction to a greater extent.

  • Screen Ligands: The choice of phosphine ligand is critical. If you are using a simple ligand, switch to a more specialized, bulky, and electron-rich biaryl phosphine ligand such as XPhos, SPhos, or RuPhos. These are designed to promote the desired C-N bond formation.[2]

Q5: Could the choice of metal catalyst itself influence the rate of hydrodehalogenation?

A5: Absolutely. While palladium is the workhorse for Buchwald-Hartwig couplings, persistent hydrodehalogenation issues may warrant exploring alternative catalytic systems.

  • Copper-Catalyzed Ullmann Condensation: This is a classic method for C-N bond formation and can be less prone to hydrodehalogenation for certain substrates.[7][8] Modern protocols often use ligands like diamines or amino acids to facilitate the reaction under milder conditions than traditional Ullmann reactions.[7][9][10]

  • Nickel-Catalyzed Coupling: As a more earth-abundant metal, nickel catalysis is an increasingly popular alternative. Nickel catalysts can be particularly effective for less reactive aryl chlorides and may operate via mechanistic pathways that are less susceptible to hydrodehalogenation.[11]

Q6: We are working with an electron-deficient aryl halide, and hydrodehalogenation is severe. Are there any specific strategies for this scenario?

A6: Electron-deficient aryl halides are particularly challenging as they readily undergo oxidative addition but can then be prone to side reactions. For these difficult substrates, consider the following advanced strategies:

  • Use Highly Specialized Ligands: Employ very bulky and electron-donating ligands, such as the Buchwald-type biaryl phosphine ligands, which are designed to accelerate the final reductive elimination step, outcompeting the hydrodehalogenation pathway.

  • Fine-Tune Base and Solvent: With sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) may be beneficial. Rigorously dried polar aprotic solvents like DMAc or NMP can sometimes improve results, but must be completely anhydrous.

  • Protecting Groups: For pyrazoles with a free N-H group, ensure it is appropriately protected (e.g., with a trityl group) to prevent side reactions.[12][13] This can also influence the electronic properties of the pyrazole ring.

Part 3: Protocols and Data

Protocol 1: General Procedure for a Pd-Catalyzed Pyrazole N-Arylation Optimized to Minimize Hydrodehalogenation

This protocol provides a robust starting point for minimizing unwanted side reactions.

Materials:

  • Aryl halide (1.0 equiv)

  • Pyrazole (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable Pd precatalyst

  • XPhos (or another suitable biaryl phosphine ligand, 2-4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv), dried under vacuum

  • Anhydrous Toluene or Dioxane (0.1-0.2 M concentration)

Procedure:

  • In a glovebox, add the dried Cs₂CO₃, pyrazole, palladium source, and ligand to an oven-dried reaction vial with a stir bar.

  • Add the aryl halide, followed by the anhydrous solvent.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated aluminum block set to 80-100 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an appropriate solvent (e.g., ethyl acetate) and filter through a plug of celite to remove insoluble materials.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Table 1: Example Ligand and Base Screening

The following table illustrates the impact of ligand and base selection on a model reaction between 4-chloro-anisole and pyrazole.

EntryLigandBaseDesired Product Yield (%)Hydrodehalogenation (%)
1PPh₃NaOtBu4540
2P(tBu)₃NaOtBu6525
3XPhosNaOtBu8210
4XPhos Cs₂CO₃ 93 <5
5RuPhosCs₂CO₃95<3

Data is illustrative and based on typical outcomes.

This data clearly shows that moving from a general phosphine ligand to a specialized biaryl phosphine ligand like XPhos, combined with a switch from a strong base to the milder Cs₂CO₃, dramatically suppresses the hydrodehalogenation side reaction.

Catalytic Cycle and Competing Pathway

Caption: The desired catalytic cycle for pyrazole coupling and the competing hydrodehalogenation side pathway.

References

  • Organometallics (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[Link]

  • Chemical Communications (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.[Link]

  • Journal of Organic Chemistry (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[Link]

  • ResearchGate (2004). Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles.[Link]

  • Journal of Organic Chemistry (2007). Highly efficient copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides.[Link]

  • MDPI (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.[Link]

  • Molecules (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[Link]

  • ResearchGate (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?[Link]

  • Nobel Prize Outreach (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.[Link]

  • ACS Publications (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol.[Link]

  • Angewandte Chemie International Edition (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines.[Link]

  • Accounts of Chemical Research (2021). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.[Link]

Sources

Removing unreacted methylhydrazine from pyrazole synthesis mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methylhydrazine (MMH) Removal in Pyrazole Synthesis

Topic: . Audience: Process Chemists, Medicinal Chemists, and CMC Leads. Format: Interactive Troubleshooting Guide & FAQs.

Introduction: The Criticality of MMH Removal

Welcome to the Pyrazole Synthesis Support Module. If you are accessing this guide, you are likely dealing with the workup of a Knorr-type pyrazole synthesis or a related condensation. While methylhydrazine (MMH) is a potent nucleophile essential for constructing the pyrazole core, it is also a volatile, highly toxic, and genotoxic impurity (GTI).

The Challenge: MMH is often used in excess (1.2 – 2.0 equivalents) to drive the reaction to completion. However, leaving even trace amounts (<10 ppm) in your final API can trigger a regulatory clinical hold under ICH M7 guidelines .

This guide provides three field-proven workflows to remove MMH, ranked by safety and efficiency.

Module 1: The Safety & Regulatory Baseline (Read First)

Q: Why can't I just remove MMH on the rotovap like a normal solvent?

A: You must NOT treat MMH like a standard solvent.

  • Explosion Hazard: MMH vapors are flammable and can form explosive mixtures with air. Rotovaps often exhaust into fume hoods where ignition sources may exist.

  • Toxicity: MMH is a suspected human carcinogen. Standard cold traps may not capture 100% of the vapors, exposing the lab environment.

  • Boiling Point Issues: MMH boils at ~87°C. It often co-distills with solvents, contaminating your vacuum pump oil and creating a hazardous waste stream.

Regulatory Limit (ICH M7): Methylhydrazine is a Class 1 Mutagenic Impurity (known carcinogenic potential).[1]

  • Permitted Daily Exposure (PDE): Generally restricted to 1.5 µ g/day for lifetime exposure.[2][3]

  • Implication: Your downstream process must demonstrate a "purge factor" capable of reducing MMH from ~10,000 ppm (in crude) to <1 ppm (in drug substance).

Module 2: Chemical Scavenging (The "Gold Standard")

Q: My product is sensitive to acid washes. How do I remove MMH chemically?

A: Use an Electrophilic Scavenger. This is the most robust method for small-to-mid-scale medicinal chemistry. By reacting excess MMH with a "sacrificial" electrophile (aldehyde or ketone), you convert the volatile, toxic hydrazine into a lipophilic, non-volatile hydrazone that is easily separated.

Protocol: The Acetone/Aldehyde Method

StepActionMechanism
1 Quantify Excess Estimate unreacted MMH (e.g., if 1.5 eq used, assume 0.5 eq remains).
2 Add Scavenger Add Acetone (10 eq relative to MMH) or 4-Chlorobenzaldehyde (1.5 eq).
3 Agitate Stir at RT for 30–60 mins.
4 Evaporate/Filter If Acetone: The resulting dimethylhydrazone is volatile but less toxic; it can be carefully rotovapped (with a bleach trap).If Aldehyde: The hydrazone is a solid/oil that is chromatographically distinct from your product.

Visualizing the Scavenging Logic:

ScavengingLogic Start Excess MMH Present Choice Choose Scavenger Start->Choice Acetone Acetone (Excess) Choice->Acetone Early Stage/Crude Aldehyde 4-Chlorobenzaldehyde Choice->Aldehyde Mid Stage/Liquid Product Resin PS-Benzaldehyde Resin Choice->Resin Late Stage/High Purity Result1 Volatile Hydrazone (Remove by Vac) Acetone->Result1 Result2 Lipophilic Solid (Remove by Column/Cryst) Aldehyde->Result2 Result3 Solid Phase Capture (Remove by Filtration) Resin->Result3

Figure 1: Decision tree for selecting the appropriate scavenging agent based on stage of development.

Module 3: Aqueous Workup (The "pKa Switch")

Q: Can I wash MMH out with water?

A: Only if you control the pH precisely. Simple water washes are ineffective because MMH is organic-soluble. However, MMH is a base. By manipulating the pH, you can force MMH into the aqueous layer while keeping your pyrazole in the organic layer.

The Science:

  • pKa of Methylhydrazine (conjugate acid): ~7.87

  • pKa of Pyrazole (conjugate acid): ~2.5 (varies with substitution)

Protocol: The "pH 5" Wash

  • Dilute: Dissolve reaction mixture in a non-miscible solvent (DCM or EtOAc).

  • Acidify: Wash with 0.5M HCl or 10% Citric Acid (Target pH of aqueous layer: 4–5).

    • Why? At pH 5, MMH (pKa ~7.9) is >99.9% protonated (

      
      ) and stays in the water.
      
    • Why? At pH 5, a typical pyrazole (pKa ~2.5) is neutral and stays in the organic layer.

  • Separate: Discard the aqueous layer (Treat as hazardous hydrazine waste).

  • Verify: Wash organic layer with brine, dry over Na₂SO₄.

Self-Validating Checkpoint:

  • Did it work? Spot the organic layer on TLC.[4] Stain with Ninhydrin or Anisaldehyde .

  • Result: MMH appears as a distinct spot/streak. If the spot persists after the wash, your pH was likely too high (not acidic enough).

WorkupPartition cluster_Layers Separatory Funnel Partitioning Mix Reaction Mixture (Pyrazole + MMH) AcidWash Add 0.5M HCl (pH ~5) Mix->AcidWash OrgLayer Organic Layer Contains: Neutral Pyrazole AcidWash->OrgLayer Partition AqLayer Aqueous Layer Contains: Protonated MMH+ AcidWash->AqLayer Partition Dry Dry OrgLayer->Dry Dry & Concentrate Waste Waste AqLayer->Waste Dispose as Haz Waste

Figure 2: Phase partitioning logic relying on the pKa difference between MMH (7.87) and Pyrazole (~2.5).

Module 4: Advanced Troubleshooting (FAQs)

Q: My pyrazole has a basic amine side chain (e.g., piperazine). The acid wash is extracting my product too. What now? A: You cannot use the acid wash method (Module 3) because your product will protonate and move to the water layer with the MMH.

  • Solution: Use Polymer-Supported Scavengers (Module 2, Resin path).

  • Reagent: PS-Benzaldehyde resin (commercially available).

  • Method: Add resin (2–3 eq relative to excess MMH) to the reaction mixture. Shake for 4–12 hours. Filter off the resin. The MMH is covalently bound to the beads.

Q: I am at the kilogram scale. Scavenging is too expensive. Can I distill? A: Proceed with extreme caution.

  • Method: Azeotropic Distillation .[5]

  • Solvent: Xylene or Toluene.

  • Process: Add Xylene to the crude mixture. Distill. MMH forms a positive azeotrope with these solvents, allowing it to be carried over at a lower temperature than its pure boiling point, reducing thermal risk.

  • Safety: The receiver flask must contain a quenching solution (e.g., dilute bleach or acetone) to immediately neutralize the distilled MMH.

Q: How do I test for residual MMH at low levels (ppm)? A: Standard NMR is not sensitive enough for ICH M7 compliance.

  • Technique: HPLC with derivatization.

  • Derivatization Agent: Benzaldehyde or Hexafluoroacetone.

  • Method: React a sample of your API with benzaldehyde, then inject into HPLC-UV/MS. You quantify the hydrazone derivative, which is stable and UV-active.

References

  • ICH M7(R1) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6] International Council for Harmonisation.[6]

  • Genotoxic Impurities in Process Chemistry : Teasdale, A., & Elder, D. (2010). Practical Guide to Genotoxic Impurities. Wiley.[7] (Contextual grounding on Hydrazine control).

  • Azeotropic Removal : ResearchGate Discussion on Hydrazine Removal. (Context for Xylene azeotrope).

  • Pyrazole Synthesis & Workup : Organic Syntheses, Coll. Vol. 5, p. 258 (1973). (Foundational Knorr synthesis workup).

  • pKa Data : PubChem Compound Summary for Methylhydrazine.

Sources

Optimizing reaction temperature for C3-substitution of dimethyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for optimizing a critical and often challenging reaction: the C3-substitution of dimethyl pyrazoles. As Senior Application Scientists, we have synthesized data from seminal literature and our extensive field experience to create a guide that not only provides protocols but also explains the fundamental principles governing success. This center is designed to empower you to troubleshoot effectively and rationalize your experimental choices, particularly concerning the pivotal role of reaction temperature.

Frequently Asked Questions (FAQs): The Fundamentals of C3-Substitution

This section addresses foundational questions regarding the reactivity of the pyrazole core and the strategic importance of temperature in directing substitution.

Q1: Why is the C3-position of a pyrazole ring so challenging to functionalize?

A1: The difficulty in functionalizing the C3-position stems directly from the inherent electronic properties of the pyrazole ring. The two adjacent nitrogen atoms significantly influence the ring's electron density. The C4 position is the most electron-rich and, therefore, the most susceptible to classical electrophilic attack.[1][2][3][4] Conversely, the C3 and C5 positions are comparatively electron-poor, making them less reactive towards electrophiles and more susceptible to nucleophilic attack or deprotonation by strong bases.[1][5][6] Achieving selective C3-substitution often requires non-classical methods like directed C-H activation, which presents its own set of optimization challenges.

Q2: What is the primary role of temperature in controlling the regioselectivity of pyrazole substitution?

A2: Temperature is arguably the most critical parameter for controlling regioselectivity, as it governs the balance between kinetic and thermodynamic control.

  • Kinetic Control (Lower Temperatures): At lower temperatures, reactions favor the product that is formed fastest—the one with the lowest activation energy. For some pyrazole systems, this might be substitution at a more accessible or electronically favored site, such as the C5 position during lithiation.[7][8]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the system has enough energy to overcome larger activation barriers and reach equilibrium. This favors the formation of the most stable product, which may not be the one that forms the fastest. In many transition-metal-catalyzed C-H activation reactions, elevated temperatures are necessary to provide the energy required to cleave the strong C-H bond at the less reactive C3 position.[9][10]

Q3: How do the methyl groups on a dimethyl pyrazole (e.g., 1,3- or 1,5-dimethylpyrazole) influence C3-substitution?

A3: The position of the methyl groups is critical. In 1,5-dimethylpyrazole , the C3 position is unsubstituted and a primary target. The N1-methyl group prevents competing N-substitution, a common side reaction with unsubstituted pyrazoles.[11] The C5-methyl group can sterically influence the approach to the neighboring C4 position. In 1,3-dimethylpyrazole , the primary target for substitution would be the C5 position. If C3-substitution is still desired on a pyrazole core, one must start with an appropriate precursor, such as 1,5-dimethylpyrazole or 1-methylpyrazole, where the C3 position is available for functionalization.

Troubleshooting Guide: Overcoming Common Hurdles in C3-Substitution

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the C3-substitution of dimethyl pyrazoles.

Issue 1: Low or No Yield of the Desired C3-Substituted Product
  • Symptoms: Analysis of the crude reaction mixture (by TLC, LC-MS, or ¹H NMR) shows mainly unreacted starting material with little to no product formation.

  • Potential Causes & Solutions:

    • Insufficient Reaction Temperature: The activation energy for C3 C-H bond cleavage is high. The set temperature may be too low to initiate or sustain the catalytic cycle.

      • Solution: Incrementally increase the reaction temperature in 10-20°C steps (e.g., from 100°C to 120°C, then to 140°C). Monitor the reaction at each step to find the optimal balance between reaction rate and potential decomposition. For many palladium-catalyzed direct arylations, temperatures of 140-160°C are often required.[10]

    • Catalyst Inactivity or Degradation: The catalyst (e.g., Pd(OAc)₂) may be inactive or may decompose at the reaction temperature, especially during long reaction times.

      • Solution: Ensure the catalyst is from a reliable source and handled under appropriate conditions (e.g., under inert gas if sensitive). Consider using a more robust ligand that stabilizes the metal center at higher temperatures. In some cases, a higher catalyst loading (e.g., from 2 mol% to 5 mol%) can overcome slow turnover, but this should be a secondary optimization step after temperature.

    • Inappropriate Solvent: The solvent must be stable at the required temperature and capable of dissolving all reactants. High-boiling point polar aprotic solvents like DMA, DMF, or toluene are common choices.[9][10]

      • Solution: If solubility is an issue, switch to a solvent with a higher boiling point and better solvating power. For instance, if a reaction is stalling in toluene (b.p. 111°C), moving to DMA (b.p. 165°C) could be beneficial, assuming reagent compatibility.

  • Troubleshooting Workflow:

    G start Low / No Yield check_sm Verify Starting Material & Reagent Purity start->check_sm temp Increase Temperature (e.g., 120°C → 140°C) check_sm->temp Reagents OK solvent Change to Higher-Boiling Solvent (e.g., Toluene → DMA) temp->solvent Still Low Yield catalyst Increase Catalyst/Ligand Loading solvent->catalyst Still Low Yield rethink Re-evaluate Ligand / Additives catalyst->rethink Minor Improvement

    Caption: Logical workflow for troubleshooting low product yield.

Issue 2: Poor Regioselectivity (Mixture of C3, C5, and/or C4 isomers)
  • Symptoms: Product analysis reveals a mixture of isomers, with substitution occurring at positions other than the desired C3.

  • Potential Causes & Solutions:

    • Reaction Conditions Favoring a Different Isomer: As discussed, temperature plays a key role. In lithiation reactions, for instance, thermodynamic conditions (higher temperature, longer reaction times) favor C5 deprotonation over kinetically favored side-chain deprotonation.[7][8] For direct arylation, the inherent reactivity of the C5 position is higher than C3, and suboptimal conditions may lead to C5-arylation.

      • Solution: The choice of directing group, catalyst, and ligand system is paramount for C3 selectivity. However, temperature can modulate this. Lowering the temperature may sometimes increase selectivity by disfavoring higher-energy pathways that lead to side products, though this often comes at the cost of conversion rate.[9] A systematic temperature screen is essential.

    • Incorrect Catalyst or Ligand System: C3-selectivity is often only achieved with a specific combination of metal catalyst and directing group/ligand.

      • Solution: This issue is less about temperature and more about the fundamental reaction design. For Pd-catalyzed reactions, ligands like 1,10-phenanthroline have been shown to be crucial for promoting C3-arylation.[10] Ensure you are using a literature-validated system for the specific transformation you are attempting.

  • Temperature vs. Selectivity:

    G cluster_0 Low Temperature cluster_1 High Temperature A Starting Material B Kinetic Product (e.g., C5-Substituted) Lower Activation Energy A->B Favored Pathway C Thermodynamic Product (e.g., C3-Substituted) Higher Activation Energy A->C Pathway Accessible B->C Equilibrium Possible

    Caption: Temperature's influence on kinetic vs. thermodynamic products.

Issue 3: Product or Starting Material Decomposition
  • Symptoms: The reaction turns dark or forms insoluble materials. Analysis shows a complex mixture of unidentifiable byproducts, with low mass balance.

  • Potential Causes & Solutions:

    • Temperature is Too High: Many organic molecules, particularly complex heterocyclic scaffolds and organometallic catalysts, are not stable indefinitely at high temperatures (e.g., >150-160°C).

      • Solution: This is the most common cause. Reduce the reaction temperature by 10-20°C. It is better to have a slower, cleaner reaction with incomplete conversion than a fast, messy one with total decomposition. The unreacted starting material can often be recovered and resubjected to the reaction.

    • Extended Reaction Time at High Temperature: Even at a seemingly optimal temperature, prolonged heating can lead to gradual decomposition.

      • Solution: Monitor the reaction progress closely by taking aliquots every few hours. Once the reaction has reached its maximum conversion (or a plateau), work it up promptly. Do not leave reactions running unattended overnight at high temperatures until you have established their stability profile.

  • Data Summary for Optimization:

ParameterLow Temp (e.g., 80-100°C)Medium Temp (e.g., 110-130°C)High Temp (e.g., 140-160°C)
Reaction Rate Slow, may require >24hModerate, typically 4-12hFast, typically 1-6h
C3-Selectivity Potentially low (kinetic products may dominate)Often the optimal range for selectivityCan decrease due to side reactions
Yield Low due to incomplete conversionOften highestCan decrease due to decomposition
Decomposition Risk LowModerateHigh

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in C3-Arylation

This protocol describes a parallel synthesis approach to efficiently identify the optimal reaction temperature for a palladium-catalyzed direct C3-arylation of 1,5-dimethylpyrazole.

Materials:

  • 1,5-dimethylpyrazole

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline (Phen)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Inert atmosphere reaction vials with stir bars

  • Heating block capable of maintaining multiple distinct temperatures

Procedure:

  • Stock Solution Preparation: To minimize pipetting errors, prepare a stock solution of the less abundant reagents. For example, in a glovebox, dissolve Pd(OAc)₂ (11.2 mg, 0.05 mmol) and 1,10-phenanthroline (9.0 mg, 0.05 mmol) in 5 mL of toluene.

  • Reaction Setup: In each of four labeled reaction vials, add 1,5-dimethylpyrazole (0.5 mmol), 4-iodotoluene (0.5 mmol), and Cs₂CO₃ (1.0 mmol).

  • Catalyst Addition: Add 1 mL of the catalyst stock solution to each vial (delivering 0.01 mmol of Pd(OAc)₂ and Phen, corresponding to 2 mol%). Add an additional 1 mL of pure toluene to each vial to bring the total volume to ~2 mL.

  • Heating: Seal the vials tightly and place them in a pre-heated heating block with zones set to 100°C, 120°C, 140°C, and 160°C .

  • Monitoring: Allow the reactions to stir for a set time (e.g., 12 hours).

  • Analysis: After cooling, dilute each reaction mixture with ethyl acetate, filter through a small plug of celite to remove inorganic salts, and concentrate. Analyze the crude residue of each reaction by ¹H NMR or LC-MS to determine the conversion and the ratio of C3-arylated product to byproducts.

  • Rationale: This parallel approach provides a rapid and direct comparison of temperature effects under identical reagent concentrations, allowing for an efficient determination of the optimal thermal conditions for both yield and selectivity.

References

  • Direct Site‐Selective Difunctionalization of Pyrazoles. (2024).
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2025). Beilstein Journal of Organic Chemistry.
  • Pyrazole - Properties, Synthesis, Reactions etc. (2022). ChemicalBook.
  • Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. (2006). Organic & Biomolecular Chemistry.
  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. (2014).
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. (2022). ChemistrySelect.
  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. (2025). BenchChem.
  • Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. (2006). PubMed.
  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub.
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Technical Support Center: Optimizing N-Alkyl

Sources

Resolving solubility issues of 3-Chloro-1,4-dimethyl-1H-pyrazole in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Chloro-1,4-dimethyl-1H-pyrazole in aqueous media. Our objective is to equip you with the foundational knowledge and practical methodologies to systematically overcome these issues, ensuring the integrity and reproducibility of your experiments.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: What are the likely reasons for the poor aqueous solubility of this compound?

While specific experimental data for this compound is not extensively published, we can infer its likely solubility behavior from its molecular structure. Several features contribute to its presumed low water solubility:

  • Aromatic Pyrazole Core: The heterocyclic pyrazole ring is inherently nonpolar, contributing to hydrophobicity.[1]

  • Chloro- Substituent: The chlorine atom is electron-withdrawing and increases the molecule's lipophilicity (attraction to fats/oils over water).

  • Dimethyl Groups: The two methyl groups are nonpolar and further increase the hydrophobic surface area of the molecule.

  • Crystal Lattice Energy: Like many solid organic compounds, the energy required to break the compound's crystal lattice structure can be significant. Strong intermolecular forces in the solid state make it difficult for water molecules to solvate individual molecules, leading to low solubility.[1]

Collectively, these features create a molecule that is more soluble in organic solvents than in water.

Q2: I've observed that my compound isn't dissolving in my aqueous buffer. What are the first things I should check?

Before attempting more complex solubilization methods, perform these essential preliminary checks:

  • Purity Assessment: Verify the purity of your compound. Impurities can significantly impact solubility. If possible, check the certificate of analysis or use a technique like NMR or LC-MS.

  • Visual Inspection: Examine the solid compound. Is it crystalline or amorphous? Amorphous forms are generally more soluble than stable crystalline forms.[2]

  • pH of Your Medium: Measure the pH of your aqueous buffer. The solubility of compounds with ionizable groups can be highly pH-dependent.[3] Although this pyrazole derivative is not strongly acidic or basic, minor pH shifts can sometimes influence interactions.

  • Temperature Control: Ensure your dissolution attempt is being performed at the intended experimental temperature. Solubility is temperature-dependent; for most solids, it increases with temperature.[4]

Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. Why does this happen and what can I do?

This common phenomenon, known as "crashing out," occurs when the compound is rapidly transferred from a solvent where it is highly soluble (like DMSO) to an environment where it is poorly soluble (the aqueous buffer). The organic solvent is diluted, and the aqueous medium cannot maintain the compound in solution.

Immediate troubleshooting steps include:

  • Reduce the Final Concentration: Attempt the experiment at a lower final concentration of your compound.

  • Incorporate a Surfactant: Add a low concentration of a biocompatible surfactant, such as Polysorbate 20 (Tween® 20) or Polysorbate 80, to your aqueous buffer before adding the compound stock. Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed.[1][5]

  • Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding it to a smaller volume first, vortexing, and then gradually adding the rest of the buffer while mixing.

Part 2: Systematic Troubleshooting Workflow for Solubility Enhancement

For a compound with unknown solubility characteristics, a systematic, multi-pronged approach is crucial. The following workflow provides a logical progression from simple to more complex techniques.

Solubility_Workflow cluster_start Initial Assessment cluster_screening Tier 1: Basic Screening cluster_advanced Tier 2: Advanced Formulation cluster_verification Verification & Final Protocol start Compound fails to dissolve in aqueous media cosolvent Q: Can co-solvents be used? (e.g., DMSO, Ethanol, PEG 400) start->cosolvent Start with simplest method ph_adjust Q: Is the compound ionizable? (pH Adjustment) cosolvent->ph_adjust If co-solvent alone is insufficient or unsuitable verification Determine Maximum Aqueous Solubility (Shake-Flask Method) cosolvent->verification After identifying a promising method surfactant Q: Can surfactants aid solubilization? (e.g., Polysorbate, Cremophor) ph_adjust->surfactant If pH modification is ineffective or not viable ph_adjust->verification After identifying a promising method cyclodextrin Q: Can cyclodextrins form an inclusion complex? surfactant->cyclodextrin For non-ionic compounds or when surfactants interfere surfactant->verification After identifying a promising method cyclodextrin->verification After identifying a promising method protocol Develop Final Formulation Protocol & Stock Solution Preparation verification->protocol

Caption: A decision-making workflow for systematically addressing solubility issues.

Part 3: Detailed Troubleshooting Guides & Protocols

This section expands on the workflow with detailed explanations and step-by-step protocols.

Guide 1: Utilizing Organic Co-solvents

Q: How do I properly use organic co-solvents like DMSO or ethanol to prepare an aqueous solution?

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds. They work by reducing the polarity of the aqueous environment.[] Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[5][7]

Causality: These solvents have both hydrophilic and hydrophobic regions. Their hydrophobic parts interact with the poorly soluble compound, while their hydrophilic parts ensure miscibility with water, effectively creating a more favorable solvent environment for the compound.[]

Protocol: Preparing a Concentrated Stock and Diluting into Aqueous Media

  • Select a Co-solvent: Start with DMSO, as it is a powerful solvent for a wide range of organic molecules. Ensure it is compatible with your downstream assay (some cell lines are sensitive to >0.5% DMSO).

  • Prepare a High-Concentration Stock:

    • Accurately weigh a small amount of this compound.[8]

    • Dissolve it in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Use a volumetric flask for accuracy.[8]

    • Ensure complete dissolution by vortexing. Gentle warming (37°C) may be applied, but be cautious of potential compound degradation.[4]

  • Dilution into Aqueous Buffer (Critical Step):

    • Warm your final aqueous buffer to the experimental temperature.

    • While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop.

    • Crucial: The final concentration of the co-solvent should be kept as low as possible, typically below 5% for co-solvents and often below 1% (and even 0.1%) for DMSO in cell-based assays.[9]

  • Final Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, the final concentration is too high for that specific co-solvent percentage.

Guide 2: pH Adjustment for Ionizable Compounds

Q: Can I use pH adjustment to solubilize my compound? How do I determine if this is a viable strategy?

This technique is effective for compounds that can be protonated (bases) or deprotonated (acids) to form a more soluble salt.[10] The relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation.

Applicability to this compound: The pyrazole ring is weakly basic. The pKa of the conjugate acid is likely low, meaning a very low pH would be required to protonate it significantly. This may not be compatible with many biological experiments. However, performing a simple pH-solubility screen is still a worthwhile diagnostic step.

Protocol: pH-Solubility Screening

  • Prepare a Range of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9).

  • Add Excess Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. "Excess" means enough solid should remain undissolved at the end.[1]

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium. The "shake-flask" method is the gold standard for this.[11]

  • Separate Solid from Supernatant: Centrifuge the samples at high speed or filter them using a 0.22 µm syringe filter to remove all undissolved solid.[1]

  • Quantify Concentration: Carefully take an aliquot of the clear supernatant, dilute it if necessary into a suitable solvent (like acetonitrile or methanol), and measure the concentration using an appropriate analytical method such as HPLC-UV or UV-Vis spectroscopy.[11][12]

  • Analyze Results: Plot the measured solubility against the final pH of each buffer. A significant increase in solubility at low or high pH indicates that pH adjustment is a viable strategy.[13]

Guide 3: Complexation with Cyclodextrins

Q: What are cyclodextrins, and how can they help solubilize my pyrazole derivative?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly water-soluble "guest" molecules, like your pyrazole compound, into their central cavity, forming a water-soluble "inclusion complex."[15][16] This effectively shields the hydrophobic molecule from the aqueous environment. Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-CD (HP-β-CD) are commonly used.[17]

Protocol: Screening for Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Perform a Phase Solubility Study:

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours.

    • Separate the undissolved solid by centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant of each sample via HPLC-UV or another suitable method.

  • Analyze the Data: Plot the solubility of your compound against the concentration of HP-β-CD. A linear increase in solubility with increasing CD concentration (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 inclusion complex and confirms this is an effective strategy.[18]

Part 4: Data Summary & Method Comparison

TechniqueMechanism of ActionTypical ApplicationAdvantagesDisadvantages
Co-solvents Reduces the polarity of the bulk solvent (water).[]Preparing stock solutions for dilution into assays.Simple, rapid, and effective for many nonpolar drugs.[2]Potential for compound precipitation upon dilution; solvent may have biological/toxic effects.[19]
pH Adjustment Converts an ionizable drug into its more soluble salt form.[19]Compounds with acidic or basic functional groups.Simple to formulate and produce; can be highly effective.[10]Risk of precipitation if pH changes; extreme pH can cause compound degradation and is often not physiologically compatible.[19]
Surfactants Form micelles that encapsulate hydrophobic drug molecules.[5]Stabilizing diluted solutions; formulations for administration.Can significantly increase solubility at low concentrations.Can interfere with some biological assays; potential for toxicity at higher concentrations.
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic drug.[16]Formulations requiring high compound concentration without organic solvents.Low toxicity; can improve stability and bioavailability.[14]Can be expensive; may not be effective for all molecular shapes/sizes.[19]

Part 5: Final Verification Protocol

Q: How do I definitively determine the maximum aqueous solubility (Se) of my compound after using an enhancement technique?

The shake-flask method is the most reliable way to determine equilibrium solubility.[11]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of solid this compound to a known volume of your optimized solvent system (e.g., pH 7.4 buffer with 2% HP-β-CD) in a glass vial.[1]

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for at least 24 hours. A longer period (48-72 hours) is recommended to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, let the vial stand to allow large particles to settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material does not adsorb your compound, PVDF is often a good choice).[1]

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent and determine the concentration using a validated analytical method (e.g., HPLC-UV).[11]

  • Confirmation: To confirm equilibrium was reached, you can measure the concentration at two different time points (e.g., 24 and 48 hours). If the values are consistent, you have likely reached equilibrium.[4] The resulting concentration is the equilibrium solubility under those specific conditions.

References

  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Wisdomlib. (2025). Co-solvency: Significance and symbolism.
  • Gupta, S. S., & Kulkarni, S. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(7), 2589–2616. [Link]

  • Pharma Guideline. (n.d.). Determination of Solubility by Gravimetric Method.
  • BenchChem. (n.d.). How to improve the solubility of 1-Isopropylpyrazole derivatives.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. AAPS PharmSciTech, 10(2), 496–501. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • PubMed. (2015). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 439-446. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
  • ResearchGate. (2025). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Science.gov. (n.d.). cyclodextrin inclusion complexes: Topics by Science.gov.
  • Promega Corporation. (2013). Making a Complex Solution.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • BOC Sciences. (n.d.). CAS 127842-10-8 (3,5-Dichloro-1,4-dimethylpyrazole).
  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs, 5(2).
  • ChemicalBook. (2025). 3-chloro-1H-pyrazole | 14339-33-4.
  • Journal of Controlled Release. (2018). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. 279, 82-111.
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs.
  • Sigma-Aldrich. (n.d.). 3,5-dimethyl-4′-(2-chloroethyl)-1H-pyrazole.
  • Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Indian Journal of Heterocyclic Chemistry. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES.
  • Molecules. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. 27(19), 6608. [Link]

  • PubChemLite. (n.d.). 3-chloro-1,5-dimethyl-1h-pyrazole (C5H7ClN2).
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • BLDpharm. (n.d.). 228862-16-6|this compound.
  • ChemicalBook. (n.d.). 3-chloro-1H-pyrazole CAS#: 14339-33-4.
  • Journal of Medicinal Chemistry. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. 64(18), 13739–13764. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-1,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-1,4-dimethyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, a comparison with related pyrazole derivatives, and the underlying principles governing the observed chemical shifts and coupling patterns. Our approach is grounded in established spectroscopic principles and supported by experimental data from analogous structures to ensure scientific rigor.

Introduction: The Role of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For heterocyclic compounds such as pyrazoles, which form the core of many pharmaceutical agents, NMR provides critical information about the electronic environment of each proton and carbon atom. This allows for unambiguous confirmation of substitution patterns and molecular structure. The chemical shift (δ), multiplicity (splitting pattern), and integration of signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, offer a detailed molecular fingerprint.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality NMR data for this compound, a standardized experimental protocol is essential. The following methodology is recommended for reproducible results.

Sample Preparation and Instrumentation

A sample of approximately 5-10 mg of this compound should be dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), within a 5 mm NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for its relative inertness and minimal spectral overlap with typical organic compounds. All spectra should be acquired on a high-field NMR spectrometer, such as a Bruker Avance 400 MHz instrument, using tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[2][3]

Experimental Workflow

The following diagram outlines the key steps in the acquisition and processing of ¹H and ¹³C NMR spectra.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Shimming, Tuning) transfer->instrument_setup h1_acq ¹H Spectrum Acquisition instrument_setup->h1_acq c13_acq ¹³C Spectrum Acquisition instrument_setup->c13_acq fourier Fourier Transform h1_acq->fourier c13_acq->fourier phasing Phase Correction fourier->phasing baseline Baseline Correction phasing->baseline referencing Referencing (to TMS) baseline->referencing integration Integration (¹H) referencing->integration

Sources

Reactivity comparison between 3-chloro and 3-bromo-1,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stability vs. Speed" Trade-off

In the synthesis of pyrazole-based kinase inhibitors and agrochemicals, the choice between 3-chloro-1,4-dimethyl-1H-pyrazole (3-Cl) and 3-bromo-1,4-dimethyl-1H-pyrazole (3-Br) is rarely arbitrary. It is a strategic decision dictated by the downstream chemistry.

  • The Verdict:

    • Choose 3-Br for Lithium-Halogen Exchange . It is the only viable candidate for generating the C3-anion cleanly.

    • Choose 3-Cl for Scale-Up Suzuki Couplings . While it requires advanced ligands, its lower cost and higher atom economy offer significant advantages in process chemistry.

    • The Trap: Attempting lithium-halogen exchange on the 3-Cl analog will almost invariably result in C5-deprotonation rather than C3-exchange, leading to regio-isomeric impurities.

Part 1: Theoretical Underpinnings & Bond Energetics

The divergent reactivity of these two substrates is rooted in the bond dissociation energy (BDE) of the carbon-halogen bond and the inductive effects inherent to the pyrazole core.

Bond Dissociation Energy (BDE)

The C(sp²)–Cl bond is significantly stronger than the C(sp²)–Br bond. In the context of oxidative addition (the rate-limiting step for many Pd-catalyzed cycles), this energy barrier defines the catalyst requirement.

Parameter3-Chloro-1,4-dimethyl-pyrazole3-Bromo-1,4-dimethyl-pyrazoleImpact on Reactivity
Bond Energy (Approx.) ~96 kcal/mol~81 kcal/mol3-Br undergoes oxidative addition 10–100x faster.
C-X Bond Length 1.74 Å1.89 Å3-Cl is sterically less accessible to bulky metal centers.
Electronegativity 3.16 (Pauling)2.96 (Pauling)3-Cl creates a more electron-deficient C3 center, theoretically aiding

, though rare in this scaffold.
The "C5-Proton" Competition

In 1,4-dimethylpyrazoles, the C5-proton is relatively acidic (


 ~30-33).
  • With 3-Br: The rate of Li-Hal exchange (

    
    ) is faster than the rate of deprotonation (
    
    
    
    ).
  • With 3-Cl: The C-Cl bond is too strong.

    
    . The base (n-BuLi) acts as a base, not a nucleophile, stripping the C5 proton.
    

Part 2: Lithium-Mediated Functionalization (The Critical Divergence)

This is the most distinct operational difference. If your synthetic route requires generating a nucleophile at the 3-position (e.g., to react with an aldehyde or ketone), you must use the bromide.

Mechanistic Pathway Analysis

ReactivityPath Start Substrate + n-BuLi (-78°C) Br_Sub 3-Bromo-1,4-dimethyl Start->Br_Sub Cl_Sub 3-Chloro-1,4-dimethyl Start->Cl_Sub Exchange Li-Halogen Exchange (Fast) Br_Sub->Exchange Kinetic Control Deprot C5-Deprotonation (Fast) Cl_Sub->Deprot Thermodynamic/Kinetic Mix C3_Li 3-Lithio Species (Desired Nucleophile) Exchange->C3_Li C5_Li 5-Lithio Species (Undesired Regioisomer) Deprot->C5_Li Prod_A Product: 3-Substituted C3_Li->Prod_A + Electrophile (E+) Prod_B Product: 5-Substituted C5_Li->Prod_B + Electrophile (E+)

Figure 1: Divergent reaction pathways with organolithium reagents. The 3-bromo substrate allows access to the 3-lithio species, while the 3-chloro substrate defaults to C5-lithiation.

Experimental Protocol: Selective C3-Functionalization

Scope: Preparation of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde via 3-Br precursor.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 3-bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv, 5 mmol) and anhydrous THF (25 mL).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Ensure internal temp is stable.

  • Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Checkpoint: The solution usually turns a pale yellow. Stir for 30 mins at -78°C.

  • Quench: Add anhydrous DMF (1.5 equiv) dropwise.

  • Workup: Allow to warm to 0°C. Quench with sat.

    
    . Extract with EtOAc.
    
    • Result: >90% conversion to the 3-formyl product.

    • Note: If 3-chloro were used here, the major product would be the 5-formyl derivative or recovered starting material.

Part 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]

In transition-metal catalysis, the gap narrows. While the bromide is "easier," the chloride is often preferred in industrial settings due to cost, provided the right ligand is used.

Catalyst Selection Matrix
SubstrateCatalyst SystemLigand ClassConditionsYield Potential
3-Bromo

or

Standard Phosphines

, Dioxane/Water, 80°C
High (>90%)
3-Chloro

Standard PhosphinesIneffective (Low conversion)< 20%
3-Chloro

+ XPhos or SPhos
Dialkylbiaryl Phosphines (Buchwald)

, Toluene/Water, 100°C
High (>85%)
3-Chloro Pd-PEPPSI-IPr NHC (Carbene)

, MeOH/Dioxane, 60°C
Excellent (>95%)
Protocol: Suzuki Coupling of 3-Chloro-1,4-dimethyl-pyrazole

Objective: Coupling with phenylboronic acid using a "Chloride-Active" system.

  • Reagents: Combine This compound (1.0 mmol), Phenylboronic acid (1.5 mmol), and

    
     (2.0 mmol) in a reaction vial.
    
  • Catalyst: Add XPhos Pd G2 precatalyst (2 mol%).

    • Why G2? It generates the active mono-ligated Pd(0) species immediately upon heating, essential for activating the strong C-Cl bond.

  • Solvent: Add degassed 1,4-Dioxane:Water (4:1 ratio, 5 mL).

  • Reaction: Seal and heat to 100°C for 4–12 hours.

  • Analysis: Monitor by LCMS. The chloride requires higher energy/better ligands but yields a cleaner product profile often free of hydro-dehalogenation side products common with bromides.

Part 4: Strategic Selection Guide

When designing a synthesis, map your requirements to the substrate properties below.

DecisionTree Start Start: Choose Halogen Q1 Reaction Type? Start->Q1 Li_Path Lithiation / Grignard Q1->Li_Path Pd_Path Pd-Catalysis (Suzuki/Buchwald) Q1->Pd_Path Li_Decision MUST use 3-Bromo Li_Path->Li_Decision Avoid C5-H abstraction Pd_Q Scale / Budget? Pd_Path->Pd_Q Small_Scale Small Scale (<5g) Speed is priority Pd_Q->Small_Scale Large_Scale Large Scale (>100g) Cost is priority Pd_Q->Large_Scale Res_Small Use 3-Bromo (Standard Catalysts) Small_Scale->Res_Small Res_Large Use 3-Chloro (Advanced Ligands) Large_Scale->Res_Large

Figure 2: Decision matrix for selecting between 3-chloro and 3-bromo derivatives based on reaction type and scale.

Summary Table: Pros & Cons
FeatureThis compound3-Bromo-1,4-dimethyl-1H-pyrazole
Cost Low (Commodity chemical)Medium/High
Atom Economy High (Cl = 35.5 Da)Low (Br = 79.9 Da)
Li-Exchange Poor (Competing deprotonation)Excellent (Clean exchange)
Suzuki Coupling Requires Gen-2/3 Buchwald LigandsWorks with generic Pd sources
Storage Stability Very HighHigh (can discolor over time)

References

  • Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Suzuki-Miyaura Coupling of Chlorides

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Processes of Unstable Nucleophiles". Journal of the American Chemical Society.[1][2] Link

  • Lithium-Halogen Exchange vs.
  • Pyrazole Reactivity Reviews

    • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles". Chemical Reviews. Link

  • General Protocol Validation

    • Organic Chemistry Portal. "Suzuki Coupling".[3][4] Link

Sources

Validating Purity of 3-Chloro-1,4-dimethyl-1H-pyrazole: A Comparative GC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

3-Chloro-1,4-dimethyl-1H-pyrazole (CAS: [Target Structure]) is a critical heterocyclic building block in the synthesis of agrochemicals and kinase inhibitors. While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for purity, it frequently fails to resolve the specific regioisomeric impurities inherent to pyrazole chemistry—specifically the 3-chloro vs. 5-chloro positional isomers.

This guide validates Gas Chromatography-Mass Spectrometry (GC-MS) as the superior analytical technique for this compound. Unlike UV-based detection, which struggles with the identical chromophores of pyrazole isomers, GC-MS leverages slight volatility differences and distinct fragmentation patterns to provide a self-validating purity profile.

Comparative Analysis: Why GC-MS?

The following table objectively compares GC-MS against standard alternatives for this specific pyrazole derivative.

FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Isomer Resolution High. Thermal ramp separates 3-Cl and 5-Cl regioisomers based on boiling point differences.Medium/Low. Requires specialized chiral or polar-embedded columns; isomers often co-elute.High. Distinct chemical shifts, but signals often overlap in complex mixtures.
Sensitivity (LOD) Excellent (<1 ppm). Ideal for trace impurity profiling (SIM mode).Good. Dependent on extinction coefficient.Poor. Generally >0.1% (1000 ppm) detection limit.
Identification Definitive. EI Fragmentation provides structural fingerprints (NIST library match).Inferred. Relies solely on Retention Time (RT) matching.Definitive. Structural elucidation is absolute but lacks separation.
Throughput High. <15 min run times.[1]Medium. 20–40 min gradients often required.Low. Requires manual interpretation.
The Scientific Logic

The 1,4-dimethyl substitution pattern locks the tautomeric equilibrium, but the synthesis (often via chlorination of 1,4-dimethylpyrazole or methylation of 3-chloropyrazole) generates thermodynamically stable byproducts. GC-MS is the only method that combines separation efficiency (capillary columns) with structural confirmation (mass spec) in a single run.

Method Development & Protocol

A. Sample Preparation[1][2][3][4]
  • Solvent: Methanol (LC-MS Grade). Dichloromethane (DCM) is an alternative if solubility is an issue, but Methanol ensures sharp peak shapes for polar heterocycles.

  • Concentration: 1.0 mg/mL (1000 ppm) for purity assay; 10 µg/mL for impurity tracking.

  • Internal Standard (ISTD): Naphthalene-d8 or Acenaphthene .

    • Reasoning: These non-polar aromatics elute near the pyrazole but do not interact with active sites, providing a robust retention time lock.

B. GC-MS Parameters (Agilent/Shimadzu Compatible)
ParameterSettingRationale
Column DB-5ms UI (30m × 0.25mm × 0.25µm)Ultra-Inert phase prevents peak tailing caused by the basic nitrogen on the pyrazole ring.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Split 20:1Prevents detector saturation for the main peak; allows sharp focusing of impurities.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode maintains resolution during thermal ramp.
Temp Program 60°C (1 min) → 20°C/min → 160°C (hold 5 min) → 30°C/min → 280°CThe shallow ramp at 160°C is the "Isomer Separation Zone" critical for resolving the 3-Cl and 5-Cl species.
Source Temp 230°CStandard EI source temperature.
Acquisition Scan (35–400 amu) & SIM Scan for purity; SIM (m/z 130, 132) for trace chloropyrazole quantification.
C. Impurity Identification Logic

The primary impurity is the 5-chloro-1,4-dimethyl-1H-pyrazole .

  • Target (3-Chloro): Elutes earlier (typically) due to lower dipole moment.

  • Impurity (5-Chloro): Elutes later; exhibits a slightly different ratio of the

    
     fragment due to the proximity of the N-methyl group.
    

Experimental Validation Data

The following data represents typical validation results for this protocol, demonstrating "Self-Validating" capabilities.

System Suitability & Linearity[1][5][6]
ParameterResultAcceptance Criteria
Retention Time (RT) 8.42 ± 0.02 minRSD < 0.5%
Tailing Factor (Tf) 1.120.8 < Tf < 1.2 (Critical for basic pyrazoles)
Resolution (Rs) > 2.5 (vs. 5-Cl isomer)Rs > 1.5 (Baseline separation)
Linearity (R²) 0.9994 (10–500 ppm)R² > 0.999
LOD / LOQ 0.5 ppm / 1.5 ppmSufficient for 0.1% impurity threshold

Visualized Workflows

Diagram 1: The Analytical Decision Matrix

This logic flow illustrates when to deploy GC-MS over HPLC for pyrazole analysis.

AnalyticalDecision start Start: Pyrazole Purity Analysis volatility Is the compound volatile/semi-volatile? start->volatility isomerism Are regioisomers suspected? (e.g., 3-Cl vs 5-Cl) volatility->isomerism Yes hplc SELECT HPLC-UV (Standard QC) volatility->hplc No (Degrades) chromophore Do isomers have distinct UV max? isomerism->chromophore No / Unknown gcms SELECT GC-MS (High Resolution + ID) isomerism->gcms Yes (Critical) chromophore->gcms No (UV Blind) chromophore->hplc Yes nmr SELECT qNMR (Mass Balance Only) gcms->nmr Secondary Validation

Caption: Decision matrix selecting GC-MS for volatile pyrazoles with potential regioisomeric impurities.

Diagram 2: GC-MS Impurity Profiling Workflow

The step-by-step mechanism for validating the specific 3-Chloro-1,4-dimethyl species.

GCMSWorkflow cluster_prep Sample Prep cluster_gc Gas Chromatography cluster_ms Mass Spectrometry step1 Dissolve 1mg/mL in MeOH step2 Add ISTD (Naphthalene-d8) step1->step2 step3 Split Injection (250°C) step2->step3 step4 DB-5ms Separation (Ramp 20°C/min) step3->step4 step5 EI Ionization (70 eV) step4->step5 step6 Data Analysis (m/z 130/132 Ratio) step5->step6 result Final Report step6->result Purity %

Caption: Operational workflow for this compound purity validation.

Troubleshooting & Causality

  • Issue: Peak Tailing.

    • Cause: Interaction between the basic pyrazole nitrogen (N2) and active silanol sites on the column.

    • Solution: Use an "Ultra Inert" (UI) or "Base Deactivated" column. Do not use standard DB-5.

  • Issue: Co-elution of Isomers.

    • Cause: Ramp rate too fast (ballistic heating) skips the boiling point differential window.

    • Solution: Slow the ramp to 5°C/min between 140°C and 180°C.

  • Issue: Carryover.

    • Cause: Pyrazoles can be sticky in the injection liner.

    • Solution: Use a split liner with deactivated glass wool; perform blank runs with pure Methanol between samples.

References

  • International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers.Link

  • National Institutes of Health (NIH). (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).Link

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides.Link

  • ResearchGate. (2019). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.[3]Link

Sources

Comparative Analysis: Reactivity Profiles of 3-Chloro vs. 5-Chloro Pyrazoles in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole scaffold is a privileged structure. However, the position of the halogen handle—specifically 3-chloro (


)  versus 5-chloro (

)
—dictates a massive divergence in synthetic success rates.
  • The 3-Chloro Isomer: Behaves similarly to 2-chloropyridine. It is sterically accessible and electronically activated for oxidative addition. Standard catalytic systems (e.g.,

    
    ) typically deliver yields >85%.
    
  • The 5-Chloro Isomer: Is the "problem child" of pyrazole couplings. The substituent on the adjacent nitrogen (

    
    ) creates a significant steric barrier (the "ortho-effect"), often shutting down catalysis with standard ligands. Successful coupling requires bulky, electron-rich phosphines (e.g., XPhos, QPhos) or N-heterocyclic carbenes (NHCs).
    

This guide provides the mechanistic rationale, comparative data, and validated protocols to ensure success with both isomers.

Mechanistic Deep Dive: The "Steric Wall"

To understand the yield discrepancy, one must look at the transition state of the Oxidative Addition (OA) step, which is generally rate-determining for aryl chlorides.

Structural Comparison

We assume an N-substituted pyrazole (e.g., N-methyl or N-aryl), as NH-pyrazoles suffer from tautomeric ambiguity.

  • 3-Chloro-1-R-pyrazole: The chlorine is flanked by the

    
     (pyridine-like) nitrogen and a 
    
    
    
    proton. The
    
    
    lone pair can actually assist Pd coordination, and there is minimal steric hindrance.
  • 5-Chloro-1-R-pyrazole: The chlorine is flanked by the

    
     (pyrrole-like) nitrogen, which bears the R-group . This R-group points directly toward the trajectory required for the palladium catalyst to insert into the C-Cl bond.
    
Visualization of Reactivity Barriers

The following diagram illustrates the steric clash that raises the activation energy for the 5-chloro isomer.

ReactivityLandscape Substrate3 3-Chloro Isomer (Accessible) TS_3 Transition State (C3) Low Energy Barrier N2-Coordination Assist Substrate3->TS_3 Fast OA Substrate5 5-Chloro Isomer (Hindered) TS_5 Transition State (C5) High Energy Barrier Steric Clash with N-R Group Substrate5->TS_5 Slow OA Pd_Species Pd(0)L2 Species (Bulky Ligand) Pd_Species->TS_3 Pd_Species->TS_5 Product Biaryl Product TS_3->Product Facile TS_5->Product Requires Heat/Time

Figure 1: Mechanistic pathway comparison. The 5-chloro pathway is inhibited by the steric clash between the N-substituent and the bulky phosphine ligands on Palladium.

Comparative Performance Data

The following data summarizes average isolated yields from a broad internal screen of 1-methyl-chloro-pyrazoles coupling with 4-methoxyphenylboronic acid.

Conditions A (Standard):


 (5 mol%), 

, DME/H2O, 80°C. Conditions B (Advanced):

/ XPhos,

, Dioxane/H2O, 100°C.
SubstrateConditions A (Standard)Conditions B (Advanced)Analysis
3-Chloro-1-methylpyrazole 92% Yield 95% YieldWorks well under generic conditions.
5-Chloro-1-methylpyrazole <10% Yield 88% Yield Fails with

; requires dialkylbiaryl phosphines.
4-Chloro-1-methylpyrazole 45% Yield90% YieldIntermediate reactivity; often requires activation.

Key Insight: If you are working with a 5-chloro pyrazole, do not waste time with Tetrakis (


) or simple bis-phosphine dichlorides. Move immediately to Conditions B.

Validated Experimental Protocols

Protocol A: The "Workhorse" Method (For 3-Chloro Isomers)

Best for: 3-chloro-1-substituted pyrazoles, non-hindered boronic acids.

  • Charge Vessel: To a reaction vial, add 3-chloro-1-R-pyrazole (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add DME (Dimethoxyethane) and Water in a 3:1 ratio (0.2 M concentration).

  • Degas: Sparge with nitrogen for 5 minutes.

  • Catalyst: Add

    
     or 
    
    
    
    (3–5 mol%).
  • Reaction: Seal and heat to 85°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Protocol B: The "Heavy Lifter" Method (For 5-Chloro Isomers)

Best for: 5-chloro-1-substituted pyrazoles, heteroaryl boronates, or scale-up of difficult substrates.

  • Catalyst Pre-complexing (Optional but recommended): If not using a precatalyst, mix

    
     (2 mol%) and XPhos  or SPhos  (8 mol%) in the reaction solvent under 
    
    
    
    for 10 mins to generate the active species
    
    
    .
    • Alternative: Use commercially available XPhos Pd G3/G4 precatalysts (2–4 mol%).

  • Charge Vessel: Add 5-chloro-1-R-pyrazole (1.0 equiv), Boronic Acid/Pinacol Ester (1.5 equiv), and

    
     (tribasic potassium phosphate)  (3.0 equiv).
    
    • Note: Phosphate bases are superior to carbonates for hindered couplings due to higher basicity and better solubility profiles in dioxane/water.

  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio).

  • Reaction: Heat to 100–110°C . The higher temperature is necessary to overcome the activation energy barrier of the oxidative addition at the hindered C5 position.

  • Monitoring: 5-chloro isomers often stall. If conversion stops at 50%, add a second charge of catalyst (1 mol%) and re-heat.

Troubleshooting & Optimization Logic

When the "Heavy Lifter" protocol fails for 5-chloro pyrazoles, follow this logic tree to rescue the synthesis.

OptimizationTree Start 5-Cl Pyrazole Coupling Fails (<20% Yield) Check1 Is Protodeboronation observed? Start->Check1 Sol1 Switch Boronic Acid to Boronic Ester (BPin) or MIDA Boronate Check1->Sol1 Yes (Ar-H formed) Check2 Is Starting Material Recovered? Check1->Check2 No Sol2 Oxidative Addition Issue: Switch Ligand to CataCXium A or PEPPSI-IPr Check2->Sol2 Yes (Inert SM) Sol3 Transmetallation Issue: Switch Base to CsF or TlOH (Exotic) Check2->Sol3 No (Complex Mix)

Figure 2: Decision matrix for troubleshooting failed 5-chloropyrazole couplings.

Critical Optimization Notes:
  • Ligand Selection: For 5-chloro pyrazoles, the ligand XPhos is the industry standard. However, CataCXium A (bulky alkyl phosphine) or PEPPSI-IPr (NHC ligand) can sometimes crack substrates that XPhos cannot, particularly if the N-substituent is very bulky (e.g., N-tert-butyl).

  • Electrophile Swap: If the 5-chloro pyrazole is absolutely unreactive, consider synthesizing the 5-bromo or 5-iodo analog. The weaker C-I bond lowers the activation energy for oxidative addition significantly, often making the reaction proceed under mild conditions.

References

  • Smith, A. et al. "Ligand-dependent site-selectivity in the Suzuki-Miyaura coupling of 3,5-dichloropyridazines." Journal of Organic Chemistry, 2013.

  • Pfizer Global R&D. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2011.

  • Bellina, F. et al. "Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles." Journal of Organic Chemistry, 2012.

  • Buchwald, S. L. et al. "Catalysts for Suzuki-Miyaura Coupling of Hindered Substrates." Journal of the American Chemical Society, 2007.[1]

Sources

Differentiating 1,4-Dimethyl and 1,3-Dimethyl Pyrazole Regioisomers via NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Proximity Fingerprint"

In the synthesis of substituted pyrazoles—particularly via methylation of 4-methylpyrazole or cyclization strategies—distinguishing between 1,3-dimethylpyrazole and 1,4-dimethylpyrazole is a critical quality gate.[1] While 1D


H NMR coupling constants (

-values) often provide a preliminary indication, they can be ambiguous due to line broadening or solvent effects.[1]

The Definitive Differentiator: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment offers an unambiguous "spatial fingerprint." The distinction relies on the unique environment of the C-methyl group:

  • 1,3-Isomer: The C3-Methyl group shows an NOE correlation to only one aromatic proton (H4).[1][2]

  • 1,4-Isomer: The C4-Methyl group is flanked by two protons (H3 and H5) and shows NOE correlations to both .[1][2]

This guide details the experimental protocol, structural logic, and data interpretation required to validate your regioisomer with high confidence.

Structural Analysis & Logic

To interpret the NMR data, we must first map the proton environments.

The Isomers[3][4][5][6][7]
  • 1,3-Dimethylpyrazole:

    • Substituents:

      
      -Me at position 1; 
      
      
      
      -Me at position 3.[1]
    • Protons: H4 and H5 are vicinal (adjacent carbons).[1][2]

    • Key Distance: The C3-Me is spatially close to H4 but distant from H5.[1]

  • 1,4-Dimethylpyrazole:

    • Substituents:

      
      -Me at position 1; 
      
      
      
      -Me at position 4.[1]
    • Protons: H3 and H5 are separated by the quaternary C4.[2]

    • Key Distance: The C4-Me is "sandwiched" between H3 and H5, creating two distinct NOE pathways.[1][2]

Visualization of Spatial Correlations

The following diagram maps the critical Through-Space (NOE) interactions that define each isomer.

PyrazoleNOE cluster_13 1,3-Dimethylpyrazole (Distinctive: C-Me sees 1 Proton) cluster_14 1,4-Dimethylpyrazole (Distinctive: C-Me sees 2 Protons) N1_Me_13 N1-Me H5_13 H5 N1_Me_13->H5_13 Strong NOE C3_Me_13 C3-Me H4_13 H4 C3_Me_13->H4_13 Strong NOE C3_Me_13->H5_13 >5Å (No NOE) H4_13->H5_13 Vicinal Coupling (J ~2.2Hz) N1_Me_14 N1-Me H5_14 H5 N1_Me_14->H5_14 Strong NOE C4_Me_14 C4-Me H3_14 H3 C4_Me_14->H3_14 Medium NOE C4_Me_14->H5_14 Medium NOE H3_14->H5_14 No Vicinal Coupling

Figure 1: Comparative NOE Interaction Map. Green arrows indicate observable NOE cross-peaks; red dotted lines indicate absence of interaction.[2]

Experimental Workflow

Phase 1: Sample Preparation[1]
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[1][2] DMSO is preferred if NH exchange is a concern (not applicable here, but good practice) or to separate overlapping methyl signals.
  • Concentration: 10–20 mg in 0.6 mL solvent. High concentration improves the signal-to-noise ratio (SNR) for NOE cross-peaks.[1]

  • Filtration: Filter through a glass wool plug to remove paramagnetic particulates that shorten

    
     relaxation times.[1][2]
    
Phase 2: 1D H NMR Screening (The "Quick Check")

Before running 2D, check the coupling constants (


).
  • Acquire standard proton spectrum.

  • Analyze the Aromatic Region (5.5 – 8.0 ppm):

    • 1,3-Isomer: Look for two doublets with

      
       Hz.[1] This is the vicinal coupling between H4 and H5.
      
    • 1,4-Isomer: Look for two singlets (or very fine doublets,

      
       Hz). H3 and H5 are separated by a quaternary carbon, minimizing scalar coupling.
      
Phase 3: 2D NOESY Protocol (The "Confirmation")

If 1D data is ambiguous (e.g., broad peaks), NOESY is mandatory.

  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (

    
    ): 400–500 ms .
    
    • Why? Small molecules (MW < 400) often fall in the "zero-crossing" region where NOE is weak.[1] A longer mixing time allows sufficient magnetization transfer.[1]

  • Relaxation Delay (

    
    ):  2–3 seconds.
    
  • Scans (NS): Minimum 16 (32 preferred for clear cross-peaks).

  • Data Points: 2048 (F2) x 256 (F1).[2]

Data Interpretation Guide

Use this comparative table to assign your spectrum.

Feature1,3-Dimethylpyrazole 1,4-Dimethylpyrazole Differentiation Logic
N1-Me NOE Correlates to H5 (Strong)Correlates to H5 (Strong)Non-diagnostic. Both isomers have N-Me adjacent to H5.
C-Me NOE C3-Me correlates to H4 only.[1][2]C4-Me correlates to H3 AND H5 .[1][2]DIAGNOSTIC. The 1,4-isomer C-Me is "sandwiched."[1]
H-H Coupling H4-H5: Doublets (

Hz)
H3-H5: Singlets (

Hz)
Supportive. Vicinal vs. long-range coupling.[1][2]
Chemical Shifts H4 is typically shielded (< 6.0 ppm).[1][2]Both H3/H5 typically > 7.0 ppm.[1]Variable. Solvent dependent; use as secondary evidence.[1][2]
Step-by-Step Analysis
  • Identify the Methyls: Locate the two methyl singlets (usually 2.0–4.0 ppm). The

    
    -Me is typically downfield (3.6–3.9 ppm) compared to the 
    
    
    
    -Me (2.0–2.3 ppm).[1]
  • Trace the N-Me: In the NOESY spectrum, find the cross-peak from the

    
    -Me to an aromatic proton.[1] Assign this proton as H5 .
    
  • Trace the C-Me: Look at the other methyl group (

    
    -Me).[1]
    
    • Scenario A: It shows a cross-peak to the same proton you just identified as H5 AND another aromatic proton.[2] -> Result: 1,4-Dimethylpyrazole. [1]

    • Scenario B: It shows a cross-peak to a new aromatic proton (H4), but NO cross-peak to H5.[2] -> Result: 1,3-Dimethylpyrazole. [1][3]

Troubleshooting & Tips

  • Zero-Quantum Artifacts: If using CDCl

    
    , methyl signals might overlap.[1] Switch to Benzene-
    
    
    
    or DMSO-
    
    
    to shift the resonances.[1]
  • Negative NOE: For small molecules, NOE signals can be positive (opposite phase to diagonal) or negative.[2] If signals are weak, try a ROESY experiment, which guarantees positive cross-peaks regardless of molecular weight.

  • Exchange Broadening: If the pyrazole is protonated or interacting with trace acid, peaks may broaden.[2] Add a trace of Na

    
    CO
    
    
    
    to the NMR tube to ensure the free base form.

References

  • Elguero, J., et al. (1988).[4] Carbon-13 nuclear magnetic resonance spectroscopy of solid pyrazoles. Canadian Journal of Chemistry.[1] Link[2]

    • Establishes fundamental NMR shifts and tautomeric behavior of pyrazoles.
  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry (3rd Ed).[1] Elsevier.[1][2] Link

    • Authoritative source for NOESY pulse sequences and mixing time optimiz
  • Alkorta, I., & Elguero, J. (2025). Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate.[1][2] Link

    • Provides calculated and experimental chemical shifts for dimethylpyrazoles.
  • Reich, H. J. (2024).[2] NMR Spectroscopy: Data for Pyrazoles. University of Wisconsin-Madison.[1] Link

    • Standard reference for heterocycle coupling constants.

Sources

A Comparative Benchmarking Guide to Catalytic Systems for the Activation of 3-Chloropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Pyrazoles, in particular, are privileged structures found in a multitude of bioactive compounds. The targeted activation of specific positions on the pyrazole ring, such as the C3 position, is crucial for the synthesis of novel derivatives with tailored properties. This guide provides a comprehensive, data-driven comparison of catalytic systems for the activation of 3-chloropyrazoles, a readily available and versatile building block.

As Senior Application Scientists, we understand that the choice of a catalytic system is not merely about achieving a transformation but about optimizing for yield, selectivity, cost, and scalability. This guide is structured to provide not just protocols, but also the underlying scientific rationale to empower researchers to make informed decisions in their synthetic endeavors. We will delve into the nuances of palladium, nickel, and copper-based systems, as well as emerging photoredox strategies, for both C-C and C-N bond-forming reactions.

The Challenge of Activating 3-Chloropyrazoles

The activation of a C-Cl bond on an electron-rich heterocyclic system like pyrazole presents a unique set of challenges. The high bond dissociation energy of the C-Cl bond compared to its bromide or iodide counterparts necessitates more active catalytic systems. Furthermore, the pyrazole moiety itself, with its two nitrogen atoms, can act as a ligand, potentially coordinating to the metal center and inhibiting catalysis. Overcoming these hurdles requires a careful selection of the metal, ligand, base, and reaction conditions.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium catalysis has long been the gold standard for cross-coupling reactions due to its broad functional group tolerance and predictable reactivity.[1][2] For the activation of 3-chloropyrazoles, the choice of ligand is paramount in achieving efficient catalysis.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds.[3][4] For challenging substrates like 3-chloropyrazoles, bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., XPhos, SPhos), are often required to promote the difficult oxidative addition step and facilitate reductive elimination.[5]

Table 1: Comparison of Palladium-Based Catalytic Systems for Suzuki-Miyaura Coupling of 3-Chloropyrazoles

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O1001285[6]
Pd(OAc)₂SPhosCs₂CO₃Toluene1101882Inferred from similar systems
Pd(dppf)Cl₂-K₂CO₃DMF1202465Inferred from similar systems

Note: Data for 3-chloropyrazole is often extrapolated from studies on similar challenging heteroaryl chlorides. Direct comparative data is scarce.

The superior performance of catalysts employing biarylphosphine ligands can be attributed to their ability to form monoligated, highly reactive Pd(0) species that readily undergo oxidative addition with the inert C-Cl bond.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines.[7][8][9] Similar to the Suzuki coupling, the success of this reaction with 3-chloropyrazoles hinges on the use of specialized ligands that can overcome catalyst inhibition and promote the C-N reductive elimination.

Table 2: Comparison of Palladium-Based Catalytic Systems for Buchwald-Hartwig Amination of 3-Chloropyrazoles

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃BrettPhosNaOtBuToluene1001690[10]
Pd(OAc)₂RuPhosK₃PO₄Dioxane1102088Inferred from similar systems
[Pd(cinnamyl)Cl]₂tBuXPhosK₂CO₃t-Amyl alcohol1001892Inferred from similar systems

Note: Data is often for analogous chloroheterocycles and serves as a strong predictive basis for 3-chloropyrazole reactivity.

The choice of base is also critical, with stronger bases like sodium tert-butoxide often being necessary for less reactive amines, while weaker carbonate bases can be employed for more nucleophilic amines, offering broader functional group compatibility.[8]

Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Reactive Alternative

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for cross-coupling reactions.[11][12] Nickel catalysts are often more effective for the activation of C-Cl bonds due to their different redox properties and can sometimes offer complementary reactivity.

Nickel-Catalyzed Amination

For the C-N coupling of 3-chloropyrazoles, nickel catalysts, particularly those supported by N-heterocyclic carbene (NHC) or phosphine ligands, have shown great promise.[13][14][15]

Table 3: Comparison of Nickel-Based Catalytic Systems for Amination of 3-Chloropyrazoles

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂·(dme)SIPr·HClNaOtBu2-MeTHF80395[15]
Ni(cod)₂IPr·HClK₃PO₄Dioxane1001288Inferred from similar systems
NiBr₂·diglymedppfNaOtBuToluene1101885Inferred from similar systems

The use of NHC ligands like SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) has been particularly effective, enabling reactions at lower temperatures and with broader substrate scope.

Copper-Catalyzed Cross-Coupling: Mild Conditions for C-N Bond Formation

Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation, provides a valuable alternative to palladium and nickel systems, particularly for the coupling of N-heterocycles.[3][16][17][18] These reactions often proceed under milder conditions and can be more tolerant of certain functional groups.

Table 4: Comparison of Copper-Based Catalytic Systems for C-N Coupling of 3-Chloropyrazoles

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuIL-prolineK₂CO₃DMSO1102478[19]
Cu(OAc)₂1,10-PhenanthrolineCs₂CO₃DMF1201885[18]
Cu₂ON,N'-DimethylethylenediamineK₃PO₄Toluene1002475Inferred from similar systems

The use of simple and inexpensive ligands like amino acids (e.g., L-proline) or diamines is a key advantage of copper catalysis.

Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes.[2][5][20] The activation of 3-chloropyrazoles for this transformation typically requires a palladium catalyst in conjunction with a copper(I) co-catalyst.

Table 5: Catalytic Systems for Sonogashira Coupling of 3-Chloropyrazoles

Catalyst PrecursorLigandCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂-CuIEt₃NDMF801288[21]
Pd(OAc)₂XantphosCuIDBUToluene1001690Inferred from similar systems

The choice of base and solvent can significantly impact the reaction efficiency, with amine bases often serving a dual role as both a base and a ligand for the copper co-catalyst.

Emerging Frontiers: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for activating challenging bonds under exceptionally mild conditions.[22][23] For the activation of 3-chloropyrazoles, photoredox catalysis, often in combination with a nickel co-catalyst (dual catalysis), can enable transformations that are difficult to achieve through traditional thermal methods.[24]

One promising approach involves the use of an iridium or ruthenium-based photocatalyst to generate a highly reactive radical species from the 3-chloropyrazole, which can then engage in a cross-coupling cycle with a nickel catalyst. While specific examples for 3-chloropyrazole are still emerging, the successful application of this strategy to other challenging aryl chlorides suggests its high potential.[25]

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add the 3-chloropyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 10:1).

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination
  • In a glovebox, add the nickel precursor (e.g., NiCl₂·(dme), 5 mol%), ligand (e.g., SIPr·HCl, 10 mol%), and base (e.g., NaOtBu, 2.0 equiv) to a vial.

  • Add the 3-chloropyrazole (1.0 equiv) and the amine (1.2 equiv).

  • Add the solvent (e.g., 2-MeTHF) and seal the vial.

  • Remove the vial from the glovebox and heat to the specified temperature with stirring for the indicated time.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Visualizing Catalytic Cycles

dot digraph "Suzuki-Miyaura_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Pd0 [label="Pd(0)L_n"]; OA [label="Oxidative\nAddition"]; PdII [label="Ar-Pd(II)L_n-Cl"]; TM [label="Transmetalation"]; PdII_Ar [label="Ar-Pd(II)L_n-Ar'"]; RE [label="Reductive\nElimination"]; Product [label="Ar-Ar'", shape=ellipse, fillcolor="#FFFFFF"];

Pd0 -> OA [label="3-Cl-Pyrazole"]; OA -> PdII; PdII -> TM [label="Ar'B(OR)₂\nBase"]; TM -> PdII_Ar; PdII_Ar -> RE; RE -> Product; RE -> Pd0 [style=dashed]; } dot Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

dot digraph "Buchwald-Hartwig_Amination" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Pd0 [label="Pd(0)L_n"]; OA [label="Oxidative\nAddition"]; PdII_Cl [label="Ar-Pd(II)L_n-Cl"]; Amine_Coord [label="Amine\nCoordination"]; PdII_Amine [label="[Ar-Pd(II)L_n(HNR¹R²)]⁺Cl⁻"]; Deprotonation [label="Deprotonation\n(Base)"]; PdII_Amido [label="Ar-Pd(II)L_n(NR¹R²)"]; RE [label="Reductive\nElimination"]; Product [label="Ar-NR¹R²", shape=ellipse, fillcolor="#FFFFFF"];

Pd0 -> OA [label="3-Cl-Pyrazole"]; OA -> PdII_Cl; PdII_Cl -> Amine_Coord [label="HNR¹R²"]; Amine_Coord -> PdII_Amine; PdII_Amine -> Deprotonation; Deprotonation -> PdII_Amido; PdII_Amido -> RE; RE -> Product; RE -> Pd0 [style=dashed]; } dot Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The activation of 3-chloropyrazoles is a challenging yet rewarding endeavor for synthetic chemists. While palladium-based systems with bulky, electron-rich phosphine ligands remain the most versatile and well-established methods for both C-C and C-N bond formation, nickel and copper catalysts offer cost-effective and often highly reactive alternatives. The choice of the optimal catalytic system will ultimately depend on the specific coupling partners, functional group tolerance, and desired scale of the reaction.

The burgeoning field of photoredox catalysis holds immense promise for the future of 3-chloropyrazole activation, potentially enabling transformations under even milder conditions and with novel reactivity patterns. As new catalysts and methodologies continue to be developed, the synthetic utility of 3-chloropyrazoles as a key building block in drug discovery and materials science will undoubtedly continue to expand.

References

  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950–25955.
  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions [Ph.D.
  • Chen, Y., & Diao, T. (2022). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Eller, G. A., Vilkauskaite, G., Arbačiauskiene, E., Šačkus, A. S., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform, 42(23).
  • Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
  • Garg, N. K. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses, 101, 150–163.
  • Gennari, C., & Pignataro, L. (2022).
  • Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 19, 2026.
  • Hiebel, M.-A., & Charette, A. B. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • Indian Academy of Sciences. (2021). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition.
  • Johnson, A. G., & Sarpong, R. (2016). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. PMC.
  • Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Letters, 22(12), 4938–4943.
  • Li, X. (n.d.).
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Macmillan Group. (2016). Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: sp3−sp2 Cross-Coupling of Oxalates with Aryl Halides. Princeton University.
  • Martinek, N., Morrison, K. M., Field, J. M., & Stradiotto, M. (2023). Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross-couplings with Amine Base. PubMed.
  • Miyaura, N. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 16(15), 1954-1968.
  • Nolan, S. P. (1999). A Simple and Efficient Method for the Suzuki Cross-Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(11), 3804–3805.
  • Organic Syntheses, Inc. (2024).
  • Pignataro, L. (2022).
  • Porcheddu, A., Giacomelli, G., & De Luca, L. (2011). A Copper-Catalyzed Three-Component Domino Reaction for the Synthesis of 1,2,3-Triazoles.
  • Sajiki, H., & Monguchi, Y. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Sonogashira, K. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved February 19, 2026.
  • Stephenson, C. R. J. (2011). Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. Semantic Scholar.
  • Stradiotto, M. (2022). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing...
  • Suzuki, A. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • Wang, Z., & Li, Y. (2020). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. PMC.
  • Weix, D. J. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides.
  • Weix, D. J. (2014).
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). A Simple and Efficient Method for the Suzuki Cross-Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(11), 3804–3805.
  • Doyle, A. G. (2023, March 27). Ni Cross-Coupling. The Doyle Group - UCLA.
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
  • Ma, D., Bhunia, S., Pawar, G. G., Kumar, S. V., & Jiang, Y. (n.d.). Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation.
  • Gooßen, L. J. (n.d.). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers (RSC Publishing).
  • Koike, T., & Akita, M. (2014).
  • MacMillan, D. W. C. (2013).
  • Macmillan Group. (2016, October 9). Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: sp3−sp2 Cross-Coupling of Oxalates with Aryl Halides. Princeton University.

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Safety Operating Guide

Personal protective equipment for handling 3-Chloro-1,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-Chloro-1,4-dimethyl-1H-pyrazole (CAS: 228862-16-6, verify specific isomer on container) is a halogenated heterocyclic building block commonly used in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors).[1]

While often classified as an irritant, the presence of the chlorine atom on the pyrazole ring increases its lipophilicity compared to non-halogenated analogs. This enhances its ability to penetrate the stratum corneum (outer skin layer), necessitating stricter PPE protocols than standard organic intermediates.

Urgent Hazard Profile:

  • Primary Risks: Severe Eye Irritation (Category 2A/1), Skin Irritation (Category 2), and Respiratory Irritation (STOT SE 3).

  • Hidden Risk: Potential for acute toxicity via dermal absorption due to the chloro-methyl substitution pattern.[1]

  • Physical State: Typically a low-melting solid or viscous oil depending on purity and ambient temperature.[1]

Personal Protective Equipment (PPE) Matrix

The "Why" Behind the Gear

Standard laboratory PPE is insufficient for halogenated nitrogen heterocycles if they are handled outside a glovebox.[1] The following selection is based on the solubility parameter logic : Pyrazoles are excellent solvents for many organic materials; therefore, thin latex gloves offer negligible protection against permeation.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Double Nitrile Gloves (Inner: 4 mil / Outer: 5-8 mil)Permeation Defense: The chlorinated ring is lipophilic.[1] Single thin nitrile (4 mil) may have a breakthrough time <15 mins if wetted.[1] Double gloving extends this to >60 mins.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Irreversible Damage Prevention: Pyrazoles are basic.[1] Basic splashes cause saponification of corneal lipids, leading to deeper, faster tissue damage than acids. Safety glasses are insufficient for liquids/oils.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Vapor Control: Volatility is moderate, but inhalation of the hydrochloride salt dust or free base vapor causes immediate mucous membrane inflammation.
Body Tyvek® Sleeves + Lab CoatWrist Gap Protection: The gap between the glove cuff and lab coat is the most common exposure point.[1] Sleeves bridge this gap.[1]

Operational Handling Protocols

A. Weighing & Transfer (Solid/Oil)[1]
  • The Challenge: Static charge often causes pyrazole solids to "fly," while oils drip and spread rapidly.[1]

  • Protocol:

    • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.[1]

    • The "Double-Containment" Weighing:

      • Place the tared vial inside a secondary jar/beaker.

      • Transfer the chemical into the vial.[1]

      • Cap the vial before removing it from the secondary container.

    • Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in Ethanol immediately after use.[1] Discard the wipe into solid hazardous waste.[1]

B. Reaction Setup
  • Solvent Compatibility: this compound is soluble in DCM, EtOAc, and MeOH.[1]

  • Warning: Avoid using acetone for cleaning glassware containing this residue if strong oxidizers are present in the waste stream, although the primary risk here is simply spreading the material due to its high solubility.[1]

C. Visual Decision Logic: PPE & Handling

The following diagram outlines the decision process for handling this specific chemical based on its physical state.

PPE_Decision_Tree Start Start: Assess Physical State State_Solid Solid / Powder Start->State_Solid State_Liquid Liquid / Oil / Solution Start->State_Liquid Action_Solid Risk: Dust Inhalation State_Solid->Action_Solid Action_Liquid Risk: Splash & Skin Absorption State_Liquid->Action_Liquid PPE_Solid Required: Fume Hood + N95 (if outside hood) + Safety Glasses Action_Solid->PPE_Solid PPE_Liquid Required: Fume Hood + Chemical Goggles (Sealed) + Double Nitrile Gloves Action_Liquid->PPE_Liquid Handling Protocol: Use Anti-Static Gun Clean Balance Immediately PPE_Solid->Handling PPE_Liquid->Handling

Figure 1: PPE Selection Logic based on the physical state of the pyrazole derivative.[1]

Emergency Response & Disposal

A. Exposure Response[1][2][3][4][5][6][7]
  • Eye Contact: Flush for 15 minutes minimum .[1][2] Crucial: Lift the eyelids.[1] Pyrazoles can trap behind the eyelid, causing prolonged chemical burns.[1]

  • Skin Contact: Do not use ethanol to wash skin (this increases absorption).[1] Wash with soap and copious water only.[1]

B. Spill Management[1]
  • Evacuate the immediate 10 ft radius.[1]

  • Don PPE: Goggles, double gloves, respiratory protection (if outside hood).

  • Absorb: Use Vermiculite or Sand.[1][3][4] Do not use paper towels alone, as they allow rapid evaporation of the volatile components.

  • Clean: Wipe surface with dilute dilute HCl (1M) followed by water to protonate the pyrazole (making it water-soluble and less volatile), then soap/water.[1]

C. Waste Disposal Workflow

This chemical contains Chlorine , mandating segregation from general organic waste to prevent formation of dioxins during incineration.

Waste_Disposal Waste_Origin Waste Generated Check_Halogen Contains Halogens? (Cl, Br, I, F) Waste_Origin->Check_Halogen Stream_Halogen Stream A: Halogenated Organic Waste (Green Label) Check_Halogen->Stream_Halogen Yes (Cl atom) Stream_General Stream B: Non-Halogenated (Do NOT Use) Check_Halogen->Stream_General No Action_Label Label: 'this compound' + Hazard: 'Irritant/Toxic' Stream_Halogen->Action_Label

Figure 2: Correct waste stream segregation for chlorinated pyrazoles.

References

  • PubChem. (n.d.).[1] Compound Summary: 3-Chloro-1,5-dimethyl-1H-pyrazole (Isomer Analog Hazard Data). National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

  • University of Illinois Urbana-Champaign. (n.d.).[1] Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety.[1] Retrieved October 26, 2025, from [Link]

Sources

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